Picropodopyllotoxone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-MJXNMMHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197246 | |
| Record name | Picropodopyllotoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-48-5 | |
| Record name | (-)-Picropodophyllone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picropodopyllotoxone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picropodopyllotoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Picropodophyllotoxin: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picropodophyllotoxin (PPT), a natural lignan and an epimer of podophyllotoxin, has emerged as a promising anticancer agent.[1][2] Unlike its parent compound, which is known for its high toxicity, PPT exhibits a more favorable profile with enhanced selectivity for cancer cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying PPT's anticancer activity. It details its role in inducing cell cycle arrest and apoptosis through the modulation of critical signaling pathways, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanisms of Action
Picropodophyllotoxin exerts its anticancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis. While structurally similar to podophyllotoxin, a known inhibitor of tubulin polymerization and topoisomerase II, some studies suggest PPT's primary mechanisms may differ, focusing on the modulation of key signaling pathways rather than direct interaction with tubulin or topoisomerase II.[3][4][5] However, other evidence points to weak microtubule depolymerizing activity.[6]
A significant aspect of PPT's action is the generation of reactive oxygen species (ROS).[1][7][8][9][10] This increase in ROS triggers downstream signaling cascades, leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[1][7]
Induction of Cell Cycle Arrest
PPT has been shown to induce cell cycle arrest at different phases in various cancer cell lines.
-
G2/M Phase Arrest: In esophageal squamous cell carcinoma (ESCC) and gefitinib-resistant non-small cell lung cancer (NSCLC) cells, PPT induces a G2/M phase arrest.[3][7][9] This is accompanied by the downregulation of key G2/M regulatory proteins, cyclin B1 and cdc2, and the upregulation of the cell cycle inhibitor p21.[3][11]
-
G1 Phase Arrest: In human colorectal cancer cells (HCT116), PPT causes cell cycle arrest at the G1 phase.[1][2] This arrest is associated with the downregulation of cyclin D1, CDK2, and CDK6, and the upregulation of p21 and p27.[1]
The induction of cell cycle arrest prevents cancer cells from proliferating, thereby inhibiting tumor growth.
Induction of Apoptosis
A primary mechanism of PPT's anticancer efficacy is the induction of programmed cell death, or apoptosis. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Events in PPT-Induced Apoptosis:
-
ROS Generation and ER Stress: PPT treatment leads to an increase in intracellular ROS levels.[1][3][7][8] This oxidative stress induces ER stress, evidenced by the upregulation of GRP78 and CHOP proteins.[1][3][11]
-
MAPK Pathway Activation: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][7][8][9] The activation of these pathways is a critical step in promoting apoptosis.[7]
-
Mitochondrial Dysfunction: PPT causes a loss of mitochondrial membrane potential (MMP).[1][7][11] This is accompanied by the regulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins like Bcl-2, Mcl-1, and Bid.[1][11] The release of cytochrome C from the mitochondria into the cytosol is also observed.[11]
-
Caspase Activation: PPT triggers the activation of multiple caspases, including initiator caspases (caspase-9) and executioner caspases (caspase-3).[1][7] The activation of these proteases leads to the cleavage of key cellular substrates, such as PARP, ultimately leading to cell death.[11]
-
Death Receptor Upregulation: The ER stress-induced transcription factor CHOP can upregulate the expression of death receptors DR4 and DR5, linking to the extrinsic apoptotic pathway.[1][3][11]
Signaling Pathways Modulated by Picropodophyllotoxin
PPT's anticancer effects are mediated through its influence on several critical signaling pathways.
-
JNK/p38 MAPK Pathway: As mentioned, this is a central pathway activated by PPT-induced ROS.[1][7] Inhibition of p38 has been shown to reverse the cytotoxic effects of PPT.[1]
-
EGFR and MET Signaling: In gefitinib-resistant NSCLC cells, PPT has been found to dually target and inhibit both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET).[3] This leads to the decreased phosphorylation of their downstream effectors, AKT and ERK, further contributing to the inhibition of cell proliferation and survival.[3]
-
IGF-1R Signaling: Some studies have suggested that PPT can act as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which in turn can modulate downstream pathways like the MAPK signaling cascade.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Picropodophyllotoxin on cancer cells.
Table 1: IC50 Values of Picropodophyllotoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | [11] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | [11] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | [11] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | [11] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | [11] |
| HT29 | Colorectal Carcinoma | 300 - 600 nM (0.3 - 0.6 µM) | [12] |
| DLD1 | Colorectal Carcinoma | 300 - 600 nM (0.3 - 0.6 µM) | [12] |
| Caco2 | Colorectal Carcinoma | 300 - 600 nM (0.3 - 0.6 µM) | [12] |
Table 2: Effect of Picropodophyllotoxin on Cell Cycle Distribution
| Cell Line | Treatment (PPT) | % of Cells in G1 Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) | Reference |
| HCT116 | 0.3 µM | Significantly Higher | - | 51.47 ± 0.40 | [1] |
| HCC827GR | 0.2 µM | - | 35.3 | 10.1 | [13] |
| HCC827GR | 0.3 µM | - | 35.5 | 25.7 | [13] |
| HCC827GR | 0.4 µM | - | 48.6 | 58.8 | [13] |
Table 3: Effect of Picropodophyllotoxin on Apoptosis and Caspase Activity
| Cell Line | Treatment (PPT) | Total Apoptosis (%) | Total Multi-Caspase Activity (%) | Reference |
| KYSE 30 | 0.2 µM | 24.60 ± 2.44 | - | [11] |
| KYSE 30 | 0.4 µM | 70.50 ± 2.32 | 74.96 ± 1.52 | [11] |
| KYSE 450 | 0.2 µM | 16.85 ± 1.11 | 12.95 ± 0.38 | [11] |
| KYSE 450 | 0.4 µM | 72.76 ± 0.62 | 46.57 ± 1.48 | [11] |
| HCC827GR | 0.2 µM | 20.6 | - | [13] |
| HCC827GR | 0.3 µM | 26.5 | - | [13] |
| HCC827GR | 0.4 µM | 36.3 | - | [13] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of Picropodophyllotoxin.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell metabolic activity as an indicator of cell viability.[1]
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PPT or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24 and 48 hours).[7]
-
After treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14]
-
Procedure:
-
Harvest cells after treatment with PPT for the desired duration.[15]
-
Wash the cells with phosphate-buffered saline (PBS).[15][16]
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping, and incubate on ice or at 4°C.[15][16][17]
-
Wash the fixed cells with PBS to remove the ethanol.[15]
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15][17] RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[14][16]
-
Analyze the samples using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission.[16]
-
The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest cells after PPT treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.[18]
-
Procedure:
-
Lyse PPT-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[13]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-JNK, p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control, such as actin or GAPDH, to normalize the protein expression levels.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Procedure (Turbidity-based): [19]
-
Reconstitute purified tubulin in a suitable polymerization buffer (e.g., PIPES buffer) on ice.[20]
-
Add GTP to the tubulin solution.[20]
-
Add PPT or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine as a depolymerizer) to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.[20]
-
Measure the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.[19]
-
Mandatory Visualizations
Signaling Pathway of PPT-Induced Apoptosis
Caption: Signaling cascade of Picropodophyllotoxin-induced apoptosis in cancer cells.
Experimental Workflow for Investigating PPT's Anticancer Effects
Caption: Workflow for studying Picropodophyllotoxin's effects on cancer cells.
Logical Relationship of PPT's Core Mechanisms
Caption: Core mechanisms of Picropodophyllotoxin leading to anticancer activity.
Conclusion and Future Directions
Picropodophyllotoxin demonstrates significant potential as an anticancer therapeutic agent by inducing cell cycle arrest and apoptosis through the modulation of multiple signaling pathways, particularly those initiated by ROS production. Its ability to dually target key receptors like EGFR and MET in resistant cancers highlights its potential to overcome clinical challenges.
Future research should focus on in vivo studies to validate the efficacy and safety of PPT in preclinical models. Further investigation into its potential synergistic effects when combined with other chemotherapeutic agents could pave the way for novel combination therapies. Elucidating the full spectrum of its molecular targets will be crucial for its clinical development and application in oncology.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 11. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tubulin polymerization assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. maxanim.com [maxanim.com]
The Biological Activity of Picropodophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), a natural epimer of podophyllotoxin isolated from the roots of Podophyllum hexandrum, has emerged as a compound of significant interest in oncology research.[1][2] Possessing potent antitumor properties, PPT exerts its effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][3] This technical guide provides an in-depth overview of the biological activities of Picropodophyllotoxin, detailing its molecular targets, effects on signaling pathways, and summarizing key quantitative data from preclinical studies. Methodologies for pivotal experiments are also described to facilitate the replication and further exploration of its therapeutic potential.
Mechanism of Action
The primary anticancer activities of Picropodophyllotoxin are attributed to its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These effects are mediated through the modulation of several key cellular targets and signaling pathways.
Inhibition of Microtubule Assembly
Similar to its parent compound, podophyllotoxin, PPT has been shown to inhibit microtubule assembly.[1][4] This disruption of the cellular cytoskeleton interferes with the formation of the mitotic spindle, a critical apparatus for cell division, leading to cell cycle arrest, particularly in the G2/M phase.[1][5]
Targeting Receptor Tyrosine Kinases
Insulin-like Growth Factor 1 Receptor (IGF-1R): Picropodophyllotoxin is a well-documented inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key player in cancer cell growth and survival.[1] By selectively inhibiting IGF-1R, PPT can block downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[4][6] However, it is important to note that some of the cytotoxic effects of PPT have been observed to be independent of its IGF-1R inhibitory activity.[5]
Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (MET): In certain cancer contexts, such as gefitinib-resistant non-small cell lung cancer, PPT has demonstrated the ability to dually target both EGFR and MET.[7] This dual inhibition leads to the suppression of downstream signaling proteins like AKT and ERK, contributing to its pro-apoptotic and anti-proliferative effects.[8]
Induction of Oxidative Stress and Apoptosis
A significant mechanism underlying PPT's bioactivity is the generation of reactive oxygen species (ROS).[1][2] The accumulation of ROS induces cellular stress, leading to the activation of stress-activated protein kinase pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] Activation of these pathways, in turn, triggers the intrinsic apoptotic cascade.
This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to programmed cell death.[1][2] PPT has been shown to regulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members and increasing pro-apoptotic ones.[2]
Quantitative Data on Biological Activity
The cytotoxic and anti-proliferative effects of Picropodophyllotoxin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Esophageal Squamous Cell Carcinoma | |||
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | [6] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | [6] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | [6] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | [6] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | [6] |
| Colorectal Cancer | |||
| HT29 | Colorectal Carcinoma | ~0.3 - 0.6 | [9] |
| DLD1 | Colorectal Carcinoma | ~0.3 - 0.6 | [9] |
| Caco2 | Colorectal Carcinoma | ~0.3 - 0.6 | [9] |
| Uveal Melanoma | |||
| OCM-1, OCM-3, OCM-8, 92-1 | Uveal Melanoma | < 0.05 | [10] |
Signaling Pathways and Experimental Workflows
Picropodophyllotoxin-Induced Apoptosis via ROS-Mediated MAPK Signaling
Caption: PPT-induced apoptosis signaling cascade.
IGF-1R Inhibition by Picropodophyllotoxin
Caption: Inhibition of IGF-1R signaling by PPT.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for the MTT cell viability assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Treatment: Treat the cells with various concentrations of Picropodophyllotoxin (e.g., 0.1, 0.2, 0.3, 0.4 µM) and a vehicle control (DMSO) for 24 or 48 hours.[1][6]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of PPT for the specified duration (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold 1x PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and 7-aminoactinomycin D (7-AAD) to the cell suspension.[2][12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with PPT as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the PPT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, p-p38, Bcl-2, Bax, Caspase-3, Cyclin B1, cdc2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion
Picropodophyllotoxin demonstrates significant potential as an anticancer agent, with a well-defined, multi-pronged mechanism of action. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including those mediated by IGF-1R, EGFR, MET, and ROS, makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Picropodophyllotoxin: A Technical Guide to its Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picropodophyllotoxin (PPT), a stereoisomer of the well-known anticancer agent podophyllotoxin, is a naturally occurring lignan that has garnered significant interest for its own potent biological activities. Primarily sourced from the rhizomes of Podophyllum hexandrum, with Linum album emerging as a notable alternative, the efficient extraction and purification of picropodophyllotoxin are critical for its preclinical and clinical development. This technical guide provides an in-depth overview of the botanical sources of picropodophyllotoxin, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action, with a focus on its impact on cancer cell signaling pathways. Quantitative data is presented in a comparative format, and experimental workflows are visually represented to facilitate comprehension and replication.
Botanical Sources of Picropodophyllotoxin
Picropodophyllotoxin is predominantly found in the rhizomes of Podophyllum hexandrum, a perennial herb native to the Himalayan region. This plant remains the primary commercial source of both podophyllotoxin and its epimer, picropodophyllotoxin. Another significant botanical source is Linum album, a species of flax, which has been investigated as a sustainable alternative for the production of these valuable lignans through plant cell cultures.
Extraction Methodologies and Quantitative Yields
The extraction of picropodophyllotoxin from its botanical sources can be achieved through various conventional and modern techniques. The choice of method significantly impacts the yield and purity of the final product. The following table summarizes quantitative data on the extraction of picropodophyllotoxin and related lignans from Podophyllum hexandrum rhizomes using different methods.
| Extraction Method | Plant Source | Plant Part | Solvent(s) | Key Parameters | Picropodophyllotoxin Content in Extract (%) | Reference |
| Supercritical Fluid Extraction (SFE) | Podophyllum hexandrum | Rhizomes | Supercritical CO₂ | 300 bars, 50 °C, 2.5 h | 6.82 | [1] |
| Accelerated Solvent Extraction (ASE) | Podophyllum hexandrum | Rhizomes | Ethyl acetate, Methanol | 50-60 °C, 5 min heat, 10 min static | Not explicitly quantified for picropodophyllotoxin alone | [2] |
| Soxhlet Extraction | Podophyllum hexandrum | Rhizomes | Methanol | Not specified | Not explicitly quantified for picropodophyllotoxin alone | [3][1] |
| Hot Ethanol Extraction | Podophyllum hexandrum | Roots | Ethanol | Continuous stirring | Podophyllotoxin content up to 7.84% of dry weight, picropodophyllotoxin not specified | [4] |
Note: The quantitative data for picropodophyllotoxin is often reported as a percentage of the total lignan content in the extract, and the overall yield from the initial dried plant material can vary depending on the specific batch and geographical source of the plant.
Detailed Experimental Protocols
Soxhlet Extraction Protocol for Lignans from Podophyllum hexandrum
This protocol outlines a conventional method for the extraction of lignans, including picropodophyllotoxin, from the dried rhizomes of Podophyllum hexandrum.
Materials:
-
Dried and powdered rhizomes of Podophyllum hexandrum
-
Methanol (HPLC grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Rotary evaporator
-
Filter paper
Procedure:
-
Accurately weigh a known amount of powdered Podophyllum hexandrum rhizomes (e.g., 50 g).
-
Place the powdered plant material into a thimble made of thick filter paper.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with a sufficient volume of methanol (e.g., 500 mL).
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.
-
Once the chamber is full, the solvent will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.
-
Allow this process to repeat for a specified duration (e.g., 5 hours).
-
After extraction, cool the apparatus and carefully dismantle it.
-
Filter the contents of the round-bottom flask to remove any solid particles.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of Picropodophyllotoxin by Column Chromatography
This protocol describes a general procedure for the purification of picropodophyllotoxin from the crude extract.
Materials:
-
Crude lignan extract from Podophyllum hexandrum
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., a gradient of hexane and ethyl acetate)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane).
-
Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Pool the fractions containing the compound of interest (picropodophyllotoxin) based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain the purified picropodophyllotoxin. Further purification may be achieved by recrystallization.
Signaling Pathways and Experimental Workflows
Generalized Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of picropodophyllotoxin from its botanical source.
Picropodophyllotoxin-Targeted Signaling Pathways
Picropodophyllotoxin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the signaling cascades targeted by picropodophyllotoxin.
EGFR and MET Signaling Pathway Inhibition by Picropodophyllotoxin
ROS-Mediated JNK/p38 MAPK Signaling Pathway Activation by Picropodophyllotoxin
Conclusion
Picropodophyllotoxin represents a promising natural product with significant potential in oncology drug development. This guide has provided a comprehensive overview of its primary botanical sources and detailed various extraction and purification methodologies, supported by available quantitative data. The elucidation of its mechanisms of action, particularly its ability to modulate critical cancer-related signaling pathways, underscores the importance of continued research into this potent lignan. The provided protocols and workflows serve as a valuable resource for researchers aiming to isolate and investigate the therapeutic properties of picropodophyllotoxin.
References
Picropodophyllotoxin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), a naturally occurring lignan, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a stereoisomer of podophyllotoxin, it presents a compelling profile for investigation as a therapeutic agent, particularly in the realm of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Picropodophyllotoxin, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Chemical Structure and Identification
Picropodophyllotoxin is a complex cyclolignan with the IUPAC name (5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-8-one.[1][3] Its chemical identity is further defined by the following identifiers:
| Identifier | Value |
| Molecular Formula | C₂₂H₂₂O₈[1] |
| SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3--INVALID-LINK----INVALID-LINK--O[1] |
| InChI | InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1[1] |
| CAS Number | 477-47-4[1] |
The structural relationship between Picropodophyllotoxin and its epimer, Podophyllotoxin, is a critical aspect of its chemistry. They differ in the stereochemistry at the C-2 position, which significantly influences their biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Picropodophyllotoxin is essential for its development as a drug candidate. The following table summarizes key quantitative data:
| Property | Value | Reference |
| Molecular Weight | 414.41 g/mol | [1] |
| Melting Point | 225-227 °C | |
| Solubility | Soluble in DMSO (>5 mg/mL), DMF (15 mg/mL), and slightly soluble in Ethanol (0.14 mg/mL) and PBS (pH 7.2). | [4] |
| logP | 1.6 | |
| pKa | Not available |
Pharmacological Properties
Picropodophyllotoxin's primary mechanism of action is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival.
IGF-1R Signaling Pathway Inhibition
Picropodophyllotoxin effectively blocks the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling cascades crucial for cancer cell progression.
In Vitro Activity
Picropodophyllotoxin has demonstrated potent inhibitory activity against IGF-1R and antiproliferative effects across a range of cancer cell lines.
| Parameter | Value | Cell Line/Target | Reference |
| IGF-1R Autophosphorylation IC₅₀ | ~1 nM | IGF-1R | [4] |
| Antiproliferative IC₅₀ | 0.15 µM | KYSE 30 (Esophageal) | [5] |
| 0.26 µM | KYSE 450 (Esophageal) | [5] | |
| 0.28 µM (48h) | HCT116 (Colorectal) | ||
| 0.1 - 0.4 µM (viability decrease) | HCC827GR (NSCLC) | [6] |
Experimental Protocols
Synthesis and Purification of Picropodophyllotoxin (General Procedure)
While Picropodophyllotoxin is a natural product, synthetic routes are available. A general approach involves the coupling of a protected lignan precursor with a trimethoxyphenyl derivative, followed by cyclization and deprotection steps.
Workflow for Synthesis and Purification:
Purification Protocol:
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is subjected to silica gel column chromatography.
-
A gradient elution system, typically with a mixture of ethyl acetate and petroleum ether, is used to separate the desired product.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Fractions containing the pure product are combined and the solvent is evaporated to yield purified Picropodophyllotoxin.
In Vitro IGF-1R Kinase Assay
This assay measures the ability of Picropodophyllotoxin to inhibit the kinase activity of IGF-1R.
Protocol:
-
Recombinant human IGF-1R is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
Picropodophyllotoxin, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt and Erk Phosphorylation
This method is used to determine the effect of Picropodophyllotoxin on the downstream signaling of IGF-1R in whole cells.
Protocol:
-
Cancer cells are cultured to a suitable confluency.
-
Cells are treated with various concentrations of Picropodophyllotoxin for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).
-
After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
-
To ensure equal loading, the membrane is stripped and re-probed with antibodies against total Akt and total Erk.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
The cells are treated with a range of concentrations of Picropodophyllotoxin.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.
Conclusion
Picropodophyllotoxin stands out as a promising natural product with well-defined inhibitory activity against IGF-1R. Its chemical and pharmacological properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. This guide provides a foundational understanding of its key characteristics and the experimental methodologies used to evaluate its activity, aiming to facilitate further investigation and development in the scientific community.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Deep Dive into the Stereochemical Nuances of Picropodophyllotoxin and Podophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podophyllotoxin and its epimer, picropodophyllotoxin, are naturally occurring aryltetralin lignans that, despite their structural similarity, exhibit markedly different biological activities. This in-depth technical guide elucidates the critical role of stereochemistry in dictating their mechanisms of action. While podophyllotoxin is a potent inhibitor of microtubule polymerization, a cornerstone of its cytotoxic effects, the thermodynamically more stable picropodophyllotoxin is significantly less active in this regard. However, recent research has unveiled an alternative anticancer mechanism for picropodophyllotoxin, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK/p38 MAPK signaling pathway. This guide provides a comprehensive comparison of their stereochemistry, biological activities, and underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Introduction: The Stereochemical Dichotomy
Podophyllotoxin and picropodophyllotoxin are stereoisomers, specifically epimers, that differ in the configuration at the C-2 carbon of the lactone ring. Podophyllotoxin possesses a trans-fused lactone ring, which is thermodynamically less stable but biologically more active as a tubulin-binding agent. In contrast, picropodophyllotoxin has a cis-fused lactone ring, rendering it the more thermodynamically stable isomer but with significantly reduced affinity for tubulin. This seemingly subtle stereochemical difference has profound implications for their biological activities and potential as therapeutic agents.
Comparative Analysis of Physicochemical and Biological Properties
The distinct stereochemistry of podophyllotoxin and picropodophyllotoxin directly influences their physical and biological characteristics. A summary of these properties is presented below.
Table 1: Physicochemical Properties
| Property | Podophyllotoxin | Picropodophyllotoxin | Reference |
| Molecular Formula | C₂₂H₂₂O₈ | C₂₂H₂₂O₈ | |
| Molecular Weight | 414.41 g/mol | 414.41 g/mol | |
| Stereochemistry at C2/C3 | trans | cis | |
| Melting Point | 183-184 °C | 226-228 °C | |
| Solubility | Soluble in ethanol, chloroform, acetone; slightly soluble in water. | Data not readily available, but generally expected to have similar solubility profile. | [1] |
Table 2: Comparative Biological Activity - Inhibition of Tubulin Polymerization
| Compound | Assay | IC₅₀ / Kᵢ | Reference |
| Podophyllotoxin | Inhibition of tubulin polymerization | 1.5 - 2.5 µM | |
| Tubulin Binding Affinity (Kᵢ for colchicine competition) | 0.4 µM | ||
| Picropodophyllotoxin | Inhibition of tubulin polymerization | > 100 µM | |
| Tubulin Binding Affinity | Significantly lower than podophyllotoxin (specific Kᵢ not readily available) |
Table 3: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | Podophyllotoxin | Picropodophyllotoxin | Reference |
| Human Esophageal Squamous Carcinoma (KYSE 30) | Not specified | 0.15 | [2] |
| Human Esophageal Squamous Carcinoma (KYSE 450) | Not specified | 0.26 | [2] |
| Human Colorectal Carcinoma (HCT116) | Not specified | ~2.5 (estimated from graphical data) | [3] |
Divergent Mechanisms of Action
The stereochemical differences between podophyllotoxin and picropodophyllotoxin lead to distinct molecular targets and signaling pathways.
Podophyllotoxin: A Potent Mitotic Inhibitor
The trans-lactone ring of podophyllotoxin is crucial for its high-affinity binding to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4]
Caption: Podophyllotoxin's mechanism of action.
Picropodophyllotoxin: Induction of Apoptosis via Oxidative Stress
While lacking significant activity against tubulin, picropodophyllotoxin exerts its anticancer effects through a distinct pathway. It induces the production of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The activation of these stress-related kinases ultimately leads to apoptosis.[2][3]
Caption: Picropodophyllotoxin's apoptotic pathway.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (lyophilized, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.
-
Add the test compound (podophyllotoxin or picropodophyllotoxin) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Initiate the polymerization by adding the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (podophyllotoxin or picropodophyllotoxin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Perspectives
The stereochemical relationship between podophyllotoxin and picropodophyllotoxin provides a compelling case study in the importance of three-dimensional molecular architecture in drug-target interactions. While podophyllotoxin's potent antimitotic activity is well-established and has led to the development of clinically used anticancer drugs like etoposide and teniposide, the distinct biological profile of picropodophyllotoxin warrants further investigation. Its ability to induce apoptosis through a tubulin-independent mechanism involving ROS generation and activation of the JNK/p38 MAPK pathway presents a promising avenue for the development of novel anticancer agents, potentially for tumors resistant to traditional tubulin inhibitors. Future research should focus on a more detailed elucidation of the downstream targets of the picropodophyllotoxin-induced signaling cascade and explore its efficacy in various cancer models, both in vitro and in vivo. Furthermore, the development of synthetic strategies to selectively generate either epimer will be crucial for advancing the therapeutic potential of these fascinating natural products.
References
- 1. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Picropodophyllotoxin on Tumor Cells: A Technical Guide
<_Step_2>
Introduction
Picropodophyllotoxin (PPT), a naturally occurring lignan and an epimer of podophyllophyllotoxin, is isolated from the roots of Podophyllum hexandrum. While its parent compound, podophyllotoxin, is known for its antimitotic activity by inhibiting tubulin polymerization, PPT has garnered significant interest for its distinct and potent anticancer properties.[1][2] It primarily functions as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator in cancer cell proliferation, survival, and resistance to therapy.[3][4] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Picropodophyllotoxin against various tumor cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary molecular target of Picropodophyllotoxin is the IGF-1R. The IGF-1R signaling pathway is crucial for normal cell growth but is frequently dysregulated in a multitude of cancers, including breast, lung, and sarcoma, contributing to tumorigenesis and resistance to treatment.[3][4][5] PPT's inhibition of this pathway triggers a cascade of downstream effects, including:
-
Induction of Apoptosis: PPT promotes programmed cell death in cancer cells. This is achieved through the generation of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling pathways like JNK/p38 MAPK.[1][6][7] This leads to the depolarization of the mitochondrial membrane, activation of multiple caspases (including caspase-3, -7, -8, and -9), and regulation of Bcl-2 family proteins.[1][6]
-
Cell Cycle Arrest: PPT has been shown to cause cell cycle arrest at different phases, primarily G1/S and G2/M, depending on the cancer cell type.[1][6][8] This arrest prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation.
-
Modulation of Other Kinases: In some contexts, such as in gefitinib-resistant non-small cell lung cancer, PPT has demonstrated the ability to dually target both EGFR and MET kinases, contributing to its efficacy in overcoming drug resistance.[9]
Quantitative Cytotoxicity Data
The cytotoxic effect of Picropodophyllotoxin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a tumor cell population. The IC50 values of PPT vary depending on the cancer cell line, exposure duration, and the assay method used.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method |
| Colorectal Cancer | HCT116 | ~0.2-0.3 | 48 | MTT |
| Colorectal Cancer | DLD1 | ~0.3-0.6 | Not Specified | Not Specified |
| Colorectal Cancer | Caco2 | ~0.3-0.6 | Not Specified | Not Specified |
| Colorectal Cancer | HT29 | ~0.3-0.6 | Not Specified | Not Specified |
| Esophageal Squamous Cell Carcinoma | KYSE 30 | ~0.2-0.3 | 48 | MTT |
| Esophageal Squamous Cell Carcinoma | KYSE 450 | ~0.2-0.3 | 48 | MTT |
| Gefitinib-Resistant NSCLC | HCC827GR | ~0.1-0.2 | Not Specified | MTT |
Note: The IC50 values are approximate and derived from graphical data or textual descriptions in the cited sources.[1][6][9][10]
Experimental Protocols
Standardized protocols are essential for the accurate assessment of in vitro cytotoxicity. Below are methodologies for key experiments.
1. Cell Culture and Treatment Tumor cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of Picropodophyllotoxin (dissolved in DMSO) or a vehicle control.
2. MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12]
-
Treat cells with varying concentrations of PPT for the desired duration (e.g., 24, 48 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
3. Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells after PPT treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.[1]
-
-
Cell Cycle Analysis:
-
Harvest and fix the treated cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Visualizations: Workflows and Signaling Pathways
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of PPT.
Caption: Signaling cascade showing how PPT induces apoptosis via ROS and MAPK pathways.
Caption: Inhibition of the IGF-1R pathway by Picropodophyllotoxin (PPT).
Picropodophyllotoxin demonstrates significant in vitro cytotoxic activity against a range of tumor cell lines. Its primary mechanism, the inhibition of the IGF-1R signaling pathway, coupled with the induction of ROS-mediated apoptosis and cell cycle arrest, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to explore the therapeutic potential of this promising natural compound.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 8. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Picropodophyllotoxin as a Microtubule Assembly Inhibitor
Executive Summary
Picropodophyllotoxin (PPT), a naturally occurring cyclolignan and an epimer of podophyllotoxin, has garnered significant interest in oncological research for its cytotoxic properties against various cancer cell lines. While structurally similar to podophyllotoxin, a well-established and potent inhibitor of microtubule assembly, picropodophyllotoxin exhibits a more complex and nuanced mechanism of action. This document provides a comprehensive technical overview of picropodophyllotoxin, focusing on its role as a modulator of microtubule dynamics, the downstream cellular consequences, and its potential as a therapeutic agent. We consolidate quantitative data on its efficacy, present detailed experimental protocols for its study, and visualize the key signaling pathways and workflows implicated in its activity.
Mechanism of Action: A Complex Relationship with Microtubules
Picropodophyllotoxin's primary identity in scientific literature is that of a microtubule assembly inhibitor, largely due to its structural relationship with podophyllotoxin. However, its direct interaction with tubulin is significantly weaker than its epimer.
2.1 Interaction with Tubulin
Podophyllotoxin is known to bind to the colchicine-binding site on β-tubulin, potently inhibiting microtubule polymerization.[1][2][3] In contrast, studies have shown that picropodophyllotoxin does not effectively compete with colchicine for this binding site.[4] Its inhibitory effect on in vitro microtubule assembly is 20 to 50 times less potent than that of podophyllotoxin.[5][6]
While direct binding and potent inhibition are weak, picropodophyllotoxin treatment leads to significant disruption of microtubule dynamics within cancer cells. This interference results in the formation of abnormal mitotic spindles, such as monopolar or multipolar spindles, leading to a pro-metaphase arrest.[7][8] This suggests that even a subtle disruption of microtubule dynamics is sufficient to trigger the mitotic checkpoint and halt cell cycle progression, ultimately leading to cell death.
2.2 IGF-1R-Independent Activity
Early research suggested that picropodophyllotoxin's anticancer effects were mediated through the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). However, subsequent studies have demonstrated that picropodophyllotoxin induces mitotic arrest and cell death even in cells lacking the IGF-1R, indicating that its primary cytotoxic mechanism is independent of this receptor and is instead linked to its effects on microtubules.[4][8]
Cellular Effects of Picropodophyllotoxin
The disruption of microtubule function by picropodophyllotoxin triggers a cascade of cellular events, culminating in apoptosis and cell cycle arrest.
3.1 Cell Cycle Arrest
A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M phase, and picropodophyllotoxin is no exception. Treatment of various cancer cell lines, including esophageal squamous cell carcinoma and non-small cell lung cancer, with picropodophyllotoxin leads to a significant accumulation of cells in the G2/M phase.[9][10] This arrest is a direct consequence of the spindle assembly checkpoint activation in response to improper microtubule attachment to kinetochores. Some studies in colorectal cancer cells have reported a G1 phase arrest, suggesting cell-type specific responses.[11][12]
3.2 Induction of Apoptosis
Prolonged mitotic arrest induced by picropodophyllotoxin ultimately triggers programmed cell death, or apoptosis. This is characterized by the activation of multiple caspases (caspase-1, -3, -4, -5, -6, -7, -8, and -9), loss of mitochondrial membrane potential, and DNA fragmentation.[9][11]
3.3 Generation of Reactive Oxygen Species (ROS)
A key element of picropodophyllotoxin's cytotoxic activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[9][11] This increase in ROS levels activates stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which further contribute to the apoptotic response.[9][13]
Signaling Pathways
Picropodophyllotoxin-induced apoptosis is primarily mediated through the ROS-JNK/p38 MAPK signaling cascade.
Caption: Picropodophyllotoxin-induced apoptotic signaling pathway.
Quantitative Data: Cytotoxic Potency
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for picropodophyllotoxin vary across different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | 48 | [9] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | 48 | [9] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | 48 | [9] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | 48 | [9] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | 48 | [9] |
| HCT116 | Colorectal Cancer | ~0.2-0.3 | 48 | [11] |
| DLD1 | Colorectal Cancer | ~0.3-0.6 | Not Specified | [14] |
| Caco2 | Colorectal Cancer | ~0.3-0.6 | Not Specified | [14] |
| HT29 | Colorectal Cancer | ~0.3-0.6 | Not Specified | [14] |
| MCF-7 | Breast Cancer | 7.22 ± 0.09 | Not Specified | [15] |
| MDA-MB-231 | Breast Cancer | 2.44 ± 0.08 | Not Specified | [15] |
| BT-549 | Breast Cancer | 1.26 ± 0.08 | Not Specified | [15] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.00753 (7.53 nM) | 48 | [16] |
| A549 | Non-Small Cell Lung Cancer | 0.01608 (16.08 nM) | 48 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of picropodophyllotoxin's effects.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity).
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Thaw purified tubulin protein, GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[17]
-
Reaction Setup: On ice, prepare the polymerization reaction mixture containing tubulin (typically 1-3 mg/mL) and GTP (1 mM) in polymerization buffer.
-
Compound Addition: Add picropodophyllotoxin (dissolved in DMSO) or a vehicle control (DMSO) to the reaction mixture. Paclitaxel (stabilizer) and nocodazole (destabilizer) can be used as positive controls.[17]
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings at 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 30-60 minutes.[17]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag phase, maximum polymerization rate (Vmax), and the steady-state plateau to determine the inhibitory effect of picropodophyllotoxin.
Cell Viability (MTT) Assay
This colorimetric assay determines cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18]
Caption: Experimental workflow for the cell viability MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]
-
Treatment: Treat the cells with a serial dilution of picropodophyllotoxin and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow formazan crystal formation.[18][20]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19]
-
Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with picropodophyllotoxin or vehicle control for a specified time (e.g., 24 or 48 hours).[10]
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation to collect all cells, including any that have detached due to apoptosis.
-
Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[21]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[22]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Generate a DNA content histogram. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Immunofluorescence Staining of Microtubules
This method uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the assessment of structural changes induced by picropodophyllotoxin.
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treatment: Treat the cells with picropodophyllotoxin or vehicle control for the desired time.
-
Fixation: Wash the cells with a microtubule stabilization buffer (MTSB) and then fix with a solution containing paraformaldehyde and/or glutaraldehyde to preserve the microtubule structures.[23]
-
Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[23]
-
Blocking: Incubate the cells in a blocking solution (e.g., BSA in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a tubulin subunit (e.g., anti-α-tubulin or anti-β-tubulin).
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium that may contain a DNA counterstain (like DAPI). Image the cells using a fluorescence or confocal microscope.
Conclusion and Future Perspectives
Picropodophyllotoxin presents a compelling case as an anticancer agent with a distinct mechanism of action. While it is an epimer of the potent tubulin-binding agent podophyllotoxin, its primary cytotoxic effects appear to stem from a subtle but critical interference with microtubule dynamics rather than potent, direct inhibition of polymerization. This leads to mitotic arrest, the induction of ROS-mediated stress pathways, and ultimately, apoptosis. The quantitative data demonstrate its efficacy in the nanomolar to low-micromolar range against a variety of cancer cell lines.
For drug development professionals, picropodophyllotoxin's unique profile suggests it may be effective against cancers that have developed resistance to other microtubule-targeting agents. Future research should focus on elucidating the precise molecular interactions between picropodophyllotoxin and the tubulin dimer, further exploring its efficacy in in vivo models, and investigating its potential in combination therapies to exploit synergistic effects and overcome drug resistance. The detailed protocols and data presented herein provide a solid foundation for researchers to advance the study of this promising natural product.
References
- 1. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via insulin-like growth factor-1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence of Microtubules [bio-protocol.org]
Early Investigations into the Anticancer Potential of Picropodophyllotoxin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), a stereoisomer of podophyllotoxin, has emerged as a compound of significant interest in oncology research. Initial studies have delineated its multifaceted anticancer effects, distinguishing it from its more toxic epimer. This technical guide synthesizes the foundational research on PPT, presenting a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental frameworks used in its early evaluation. The information is intended to provide a robust resource for professionals engaged in the discovery and development of novel cancer therapeutics.
Core Mechanisms of Action
Early research has identified several key mechanisms through which Picropodophyllotoxin exerts its anticancer effects. These primarily include the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), disruption of microtubule dynamics, and the dual targeting of the Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition (MET) factor.
Inhibition of IGF-1R Signaling
A significant body of early work established PPT as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1] This inhibition is crucial as the IGF-1R signaling cascade, which involves the PI3K/Akt and MAPK pathways, is a key promoter of cell proliferation and survival in many cancer types.[2] PPT has been shown to reduce the phosphorylation of downstream effectors such as Akt and Erk1/2.[1][2] The inhibitory action on IGF-1R can lead to G2/M phase cell cycle arrest and apoptosis in cancer cells.[3][4]
Microtubule Assembly Inhibition
While its epimer, podophyllotoxin, is a potent inhibitor of microtubule assembly, picropodophyllotoxin demonstrates this activity to a lesser extent.[2][5] However, this mechanism still contributes to its cytotoxic effects.[2] The inhibition of microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
Dual Targeting of EGFR and MET
In the context of drug resistance, particularly in non-small cell lung cancer (NSCLC), picropodophyllotoxin has demonstrated the ability to inhibit both EGFR and MET kinase activity.[6] This dual-targeting approach is significant for overcoming resistance mechanisms to EGFR inhibitors like gefitinib.
Induction of Apoptosis through Oxidative Stress
Multiple studies have highlighted the role of reactive oxygen species (ROS) generation in the apoptotic effects of PPT.[3][4][7] The increase in intracellular ROS can activate stress-activated protein kinase pathways, such as JNK and p38 MAPK, leading to programmed cell death.[3][4][7]
Quantitative Efficacy of Picropodophyllotoxin
The following tables summarize the quantitative data from early in vitro studies, providing a comparative view of PPT's efficacy across various cancer cell lines.
Table 1: IC50 Values of Picropodophyllotoxin in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines [3]
| Cell Line | IC50 (µM) |
| KYSE 30 | 0.15 |
| KYSE 70 | 0.32 |
| KYSE 410 | 0.15 |
| KYSE 450 | 0.26 |
| KYSE 510 | 0.24 |
Table 2: Effects of Picropodophyllotoxin on Cell Viability in Gefitinib-Resistant NSCLC Cells (HCC827GR) [6][8]
| Concentration (µM) | Cell Viability at 24h (%) | Cell Viability at 48h (%) |
| 0.1 | 94.3 | 94.1 |
| 0.2 | 86.6 | 82.9 |
| 0.3 | 70.6 | 68.0 |
| 0.4 | 44.4 | 34.3 |
Table 3: Inhibition of EGFR and MET Kinase Activity by Picropodophyllotoxin in HCC827GR Cells [6]
| Concentration (µM) | EGFR Kinase Inhibition (%) | MET Kinase Inhibition (%) |
| 0.1 | 39.3 | 56.7 |
| 0.2 | 40.1 | 64.8 |
| 0.3 | 48.6 | 68.0 |
| 0.4 | 50.2 | 73.0 |
Table 4: Induction of Apoptosis and Multi-Caspase Activity by Picropodophyllotoxin
| Cell Line | Concentration (µM) | Total Apoptotic Cells (%) | Multi-Caspase Activity (%) | Reference |
| KYSE 30 | 0.2 | Significant Increase | - | [3] |
| 0.3 | Significant Increase | - | [3] | |
| 0.4 | Significant Increase | - | [3] | |
| KYSE 450 | 0.2 | Significant Increase | 12.95 ± 0.38 | [4] |
| 0.3 | Significant Increase | 28.55 ± 0.61 | [4] | |
| 0.4 | Significant Increase | 46.57 ± 1.48 | [4] | |
| HCT116 | 0.1 | - | - | [7] |
| 0.2 | - | - | [7] | |
| 0.3 | Increased Apoptosis | - | [7] | |
| HCC827GR | 0.2 | - | 11.1 | [6] |
| 0.3 | - | 19.4 | [6] | |
| 0.4 | - | 32.2 | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in early picropodophyllotoxin research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a common method used to assess the effect of picropodophyllotoxin on cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[7]
-
Treatment: The cells were then treated with varying concentrations of picropodophyllotoxin or a vehicle control (DMSO) for specified durations (e.g., 24 and 48 hours).[3][7]
-
MTT Incubation: Following treatment, MTT reagent (final concentration of 0.5 mg/ml) was added to each well, and the plates were incubated for 1 to 3 hours at 37°C.[7]
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µl of DMSO to each well.[7]
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to the control group.
Apoptosis Assay (Annexin V/7-AAD Staining)
Flow cytometry using Annexin V and 7-Aminoactinomycin D (7-AAD) staining was employed to quantify apoptosis.
-
Cell Treatment: Cells were treated with different concentrations of picropodophyllotoxin for a designated time (e.g., 48 hours).[3]
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The distribution of cells into viable (Annexin V- and 7-AAD-), early apoptotic (Annexin V+ and 7-AAD-), late apoptotic (Annexin V+ and 7-AAD+), and necrotic (Annexin V- and 7-AAD+) populations was determined.[3]
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay was used to evaluate the effect of picropodophyllotoxin on the tumorigenic potential of cancer cells in vitro.
-
Base Layer Preparation: A base layer of 0.6% agar in culture medium was prepared in 6-well plates.[8]
-
Cell Suspension and Top Layer: A top layer consisting of 0.3% agar, culture medium, and a single-cell suspension (e.g., 8,000 cells/well) was overlaid on the base layer.[8]
-
Treatment: Picropodophyllotoxin at various concentrations was included in both the top and bottom layers.[8]
-
Incubation and Colony Counting: The plates were incubated at 37°C for 2-3 weeks to allow for colony formation. Colonies were then visualized, photographed, and counted using a light microscope.[4][8]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Picropodophyllotoxin.
Caption: Inhibition of the IGF-1R signaling pathway by Picropodophyllotoxin.
Caption: ROS-mediated apoptotic pathway induced by Picropodophyllotoxin.
Caption: Dual inhibition of EGFR and MET by Picropodophyllotoxin in resistant cancer cells.
Conclusion
The early studies on Picropodophyllotoxin have laid a critical foundation for its development as a potential anticancer agent. Its ability to target multiple key oncogenic pathways, including IGF-1R, EGFR, and MET, while also inducing apoptosis through ROS-mediated mechanisms, underscores its therapeutic promise. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers seeking to build upon this foundational knowledge. Further in-depth in vivo studies and clinical investigations are warranted to fully elucidate the therapeutic potential of Picropodophyllotoxin in a clinical setting.
References
- 1. Picropodophyllotoxin, IGF-1R inhibitor (CAS 477-47-4) | Abcam [abcam.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Picropodophyllotoxin (PPP) as an IGF-1R Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPP), a cyclolignan and an epimer of podophyllotoxin, has emerged as a significant subject of investigation in oncology for its potent anti-tumor activities. A primary mechanism of action attributed to PPP is the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical mediator of cell growth, proliferation, and survival.[1][2] Dysregulation of the IGF-1R signaling pathway is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the IGF-1R inhibitory activity of Picropodophyllotoxin, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. While the primary focus is on its role as an IGF-1R inhibitor, this guide will also address the ongoing discussion regarding its alternative mechanisms of action to provide a comprehensive perspective.
Mechanism of Action
Picropodophyllotoxin is a selective inhibitor of the IGF-1R tyrosine kinase.[5] Unlike many other tyrosine kinase inhibitors, PPP does not compete with ATP for binding to the kinase domain. Instead, it is believed to inhibit the autophosphorylation of the receptor at the substrate level, preventing the downstream activation of critical signaling cascades. Specifically, PPP has been shown to inhibit the phosphorylation of tyrosine residue Y1136 within the activation loop of the IGF-1R kinase domain.[6] This inhibition is highly selective for IGF-1R, with minimal effects on the highly homologous insulin receptor (IR). Furthermore, some studies suggest that PPP can also induce the downregulation and degradation of the IGF-1R protein itself.[7]
Quantitative Data: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of Picropodophyllotoxin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency. The following table summarizes the reported IC50 values for PPP in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT29 | Colorectal Carcinoma | 300 - 600 | [8] |
| DLD1 | Colorectal Carcinoma | 300 - 600 | [8] |
| Caco2 | Colorectal Carcinoma | 300 - 600 | [8] |
| U-2OS | Osteosarcoma | Sensitive (dose-dependent decrease in viability) | [7] |
| U-2OSMR | Doxorubicin-resistant Osteosarcoma | Sensitive (dose-dependent decrease in viability) | [7] |
| KHOS | Osteosarcoma | Sensitive (dose-dependent decrease in viability) | [7] |
| KHOSMR | Doxorubicin-resistant Osteosarcoma | Sensitive (dose-dependent decrease in viability) | [7] |
| HCT116 | Colorectal Carcinoma | Effective at 0.5 µM | [1] |
| HCT116-R | Oxaliplatin-resistant Colorectal Carcinoma | Effective at 1 µM in combination with Oxaliplatin | [1] |
Downstream Signaling Pathways
The inhibition of IGF-1R autophosphorylation by Picropodophyllotoxin leads to the suppression of two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. Both pathways are crucial for promoting cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[4] Upon IGF-1R activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. PPP-mediated inhibition of IGF-1R blocks this entire cascade.
MAPK/ERK Pathway
The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival.[9] Activation of IGF-1R can also trigger the Ras/Raf/MEK/ERK signaling cascade. This pathway culminates in the activation of ERK, which translocates to the nucleus to regulate gene expression involved in cell cycle progression. PPP's inhibition of IGF-1R effectively dampens this pro-proliferative signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the IGF-1R inhibitory activity of Picropodophyllotoxin.
Cell Viability Assay (MTT/XTT)
This protocol is used to assess the effect of PPP on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Picropodophyllotoxin (PPP) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of PPP in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the PPP-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest PPP concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT labeling mixture (prepared according to the manufacturer's instructions) to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the PPP concentration to determine the IC50 value.[10]
Western Blot Analysis for Phospho-IGF-1R
This protocol is used to determine the effect of PPP on the phosphorylation status of IGF-1R and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
IGF-1
-
Picropodophyllotoxin (PPP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R (Tyr1131/1135/1136), anti-total IGF-1R, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK, anti-total ERK)[5][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of PPP for a specified time (e.g., 1-2 hours). Stimulate the cells with IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[7][12]
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of PPP's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Picropodophyllotoxin (PPP) formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer PPP to the treatment group according to a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoint: Monitor the body weight and general health of the mice throughout the study. The study can be terminated when tumors in the control group reach a certain size, or after a specific duration of treatment.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of PPP on tumor growth. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).[14][15]
Controversies and Alternative Mechanisms
While there is substantial evidence supporting the role of Picropodophyllotoxin as an IGF-1R inhibitor, some studies have proposed alternative or complementary mechanisms of action. A notable controversy revolves around its potential to act as a microtubule-depolymerizing agent, similar to its epimer, podophyllotoxin.[6] Some research suggests that at higher concentrations, PPP may induce mitotic arrest and apoptosis through microtubule disruption, independent of its effects on IGF-1R.[16] This dual activity could contribute to its potent anti-cancer effects. It is crucial for researchers to consider the concentration of PPP used in their experiments, as the primary mechanism of action may be dose-dependent. Further investigation is warranted to fully elucidate the interplay between IGF-1R inhibition and potential off-target effects in mediating the overall anti-tumor activity of Picropodophyllotoxin.
Conclusion
Picropodophyllotoxin is a potent inhibitor of the IGF-1R signaling pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its unique mechanism of non-ATP-competitive inhibition of IGF-1R autophosphorylation makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides a comprehensive overview of its activity, including quantitative data and detailed experimental protocols, to aid researchers in their investigation of this compelling anti-cancer agent. A thorough understanding of its multifaceted mechanism of action, including the ongoing discussion about its effects on microtubules, will be essential for its successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Phospho-IGF-I Receptor β (Tyr1316) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF1R antibody (21707-1-AP) | Proteintech [ptglab.com]
- 12. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayo.edu [mayo.edu]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Picropodophyllotoxin-Induced Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), an epimer of podophyllotoxin, is a naturally occurring lignan found in the roots of Podophyllum hexandrum. It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2][3][4][5] This document provides detailed protocols for assessing apoptosis induced by picropodophyllotoxin in cancer cells. The described assays are fundamental for characterizing the cytotoxic effects of PPT and elucidating its mechanism of action.
Mechanism of Action: Picropodophyllotoxin-Induced Apoptosis
Picropodophyllotoxin has been shown to induce apoptosis through multiple signaling pathways, primarily involving the generation of Reactive Oxygen Species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][4][5] In some cancer models, particularly in gefitinib-resistant non-small cell lung cancer, PPT has also been found to dually target and inhibit the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET).[6]
The induction of ROS appears to be a central event, which in turn triggers downstream signaling cascades.[1][2] This leads to endoplasmic reticulum (ER) stress, characterized by the upregulation of proteins such as GRP78 and CHOP.[7] The activation of the JNK/p38 MAPK pathway and ER stress converge to modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Mcl-1) and an increase in pro-apoptotic members (e.g., Bax, Bad).[4][7][8] This shift in the Bcl-2 family protein balance results in the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the intrinsic apoptotic pathway.[1][4] The released cytochrome c forms a complex with Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[1][8] These executioner caspases are responsible for the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][7]
Furthermore, PPT has been observed to induce the expression of death receptors DR4 and DR5, suggesting a potential involvement of the extrinsic apoptotic pathway.[1][7]
Data Presentation
Table 1: Effect of Picropodophyllotoxin on Cancer Cell Viability
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 48 | ~0.2 | [1] |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 48 | ~0.3 | [2] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 48 | ~0.3 | [2] |
| HCC827GR | Gefitinib-Resistant Non-Small Cell Lung Cancer | 48 | ~0.4 | [9] |
Table 2: Picropodophyllotoxin-Induced Apoptosis in Cancer Cells
| Cell Line | PPT Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| HCT116 | 0.1 | 48 | 5.27 ± 0.45% | [1] |
| HCT116 | 0.2 | 48 | 20.73 ± 0.40% | [1] |
| HCT116 | 0.3 | 48 | 51.47 ± 0.40% | [1] |
| KYSE 30 | 0.4 | 48 | Increased (Qualitative) | [4] |
| KYSE 450 | 0.4 | 48 | Increased (Qualitative) | [4] |
| HCC827GR | 0.2 | 48 | 20.6% | [9] |
| HCC827GR | 0.3 | 48 | 26.5% | [9] |
| HCC827GR | 0.4 | 48 | 36.3% | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of picropodophyllotoxin on cancer cells by measuring their metabolic activity.[10][11][12]
Materials:
-
Picropodophyllotoxin (PPT) stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO or solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PPT in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted PPT solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve PPT).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17][18]
Materials:
-
Cancer cells treated with PPT
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of PPT for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation solution like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14][16]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14][18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17][18]
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3 and -7) involved in apoptosis.[19][20][21][22]
Materials:
-
Cancer cells treated with PPT
-
Caspase-3/7 Activity Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)[20]
-
Cell lysis buffer
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with PPT.
-
After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3/7 substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~380 nm and emission at ~440 nm for an AMC-based substrate.[20]
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[23]
Materials:
-
Cancer cells treated with PPT
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., p-p38, p38, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PPT for the desired time and concentrations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualization
Caption: Experimental workflow for assessing picropodophyllotoxin-induced apoptosis.
Caption: Signaling pathway of picropodophyllotoxin-induced apoptosis.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. innoprot.com [innoprot.com]
- 22. caymanchem.com [caymanchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Picropodophyllotoxin: A Potent Inducer of Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), a natural epimer of podophyllotoxin, has emerged as a compound of significant interest in oncological research due to its potent anti-proliferative activities. These application notes provide a comprehensive guide to understanding and analyzing the effects of Picropodophyllotoxin on the cell cycle of cancer cells. The detailed protocols and data presented herein are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of PPT and similar compounds.
Principle of Action
Picropodophyllotoxin exerts its anti-cancer effects primarily by inducing cell cycle arrest, a critical mechanism for controlling cell proliferation. Depending on the cancer cell type, PPT has been shown to cause cell cycle arrest at either the G1 or G2/M phase.[1][2] This targeted disruption of the cell cycle is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways.[1][2]
Quantitative Analysis of Cell Cycle Arrest
The efficacy of Picropodophyllotoxin in inducing cell cycle arrest has been quantified in various cancer cell lines. The following tables summarize the dose-dependent effects of PPT on cell cycle distribution.
Table 1: Effect of Picropodophyllotoxin on Cell Cycle Distribution in Human Colorectal Cancer Cells (HCT116) [1]
| PPT Concentration (µM) | % of Cells in Sub-G1 | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | 3.80 ± 0.30 | 45.2 ± 1.5 | 35.8 ± 1.2 | 19.0 ± 0.8 |
| 0.1 | 5.27 ± 0.45 | 48.9 ± 1.8 | 32.1 ± 1.1 | 18.8 ± 0.7 |
| 0.2 | 20.73 ± 0.40 | 55.4 ± 2.1 | 24.5 ± 0.9 | 19.1 ± 0.8 |
| 0.3 | 51.47 ± 0.40 | 62.3 ± 2.5 | 18.2 ± 0.7 | 19.5 ± 0.9 |
Table 2: Effect of Picropodophyllotoxin on Cell Cycle Distribution in Human Esophageal Squamous Cell Carcinoma Cells (KYSE 30 and KYSE 450) [2]
| Cell Line | PPT Concentration (µM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| KYSE 30 | 0 (Control) | 55.1 | 24.3 | 20.6 |
| 0.1 | 53.2 | 22.1 | 24.7 | |
| 0.2 | 48.7 | 18.9 | 32.4 | |
| 0.3 | 42.1 | 15.3 | 42.6 | |
| KYSE 450 | 0 (Control) | 58.2 | 21.5 | 20.3 |
| 0.1 | 56.3 | 19.8 | 23.9 | |
| 0.2 | 51.9 | 16.4 | 31.7 | |
| 0.3 | 45.8 | 13.2 | 41.0 |
Table 3: Effect of Picropodophyllotoxin on Cell Cycle Distribution in Gefitinib-Resistant Non-Small Cell Lung Cancer Cells (HCC827GR) [3]
| PPT Concentration (µM) | % of Cells in Sub-G1 | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Control) | 2.5 | 50.1 | 28.3 | 21.6 |
| 0.2 | 10.1 | 45.2 | 24.1 | 30.7 |
| 0.3 | 25.7 | 38.9 | 19.8 | 41.3 |
| 0.4 | 58.8 | 21.3 | 10.2 | 28.5 |
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
A standardized cell culture and drug treatment protocol is essential for reproducible results.
Materials:
-
Cancer cell line of interest (e.g., HCT116, KYSE 30, HCC827GR)
-
Complete growth medium (specific to the cell line)
-
Picropodophyllotoxin (PPT) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 5.5 x 10^4 cells per well.[3]
-
Allow the cells to adhere and grow overnight in the incubator.
-
Prepare serial dilutions of Picropodophyllotoxin in complete growth medium from the stock solution. A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of PPT or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[1][2]
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the steps for preparing and analyzing PPT-treated cells for cell cycle distribution using propidium iodide (PI), a fluorescent dye that stains DNA.[4]
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells by centrifugation.
-
Collect the cells from each well into separate centrifuge tubes.
-
-
Fixation:
-
Centrifuge the cell suspension at a low speed (e.g., 1500 rpm) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[4]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[4]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.[4]
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 30 minutes.[4]
-
-
Flow Cytometry Analysis:
Signaling Pathways and Visualizations
Picropodophyllotoxin-induced cell cycle arrest is a complex process involving multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Picropodophyllotoxin in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), a natural lignan derived from the roots of Podophyllum hexandrum, has emerged as a promising investigational compound in the field of oncology.[1][2][3] Particularly in the context of non-small cell lung cancer (NSCLC), PPT demonstrates significant anti-tumor activity, notably in overcoming resistance to conventional targeted therapies.[1][2][3] These application notes provide a comprehensive overview of the mechanism of action of PPT, its effects on NSCLC cells, and detailed protocols for its use in preclinical research.
Mechanism of Action
Picropodophyllotoxin exerts its anti-cancer effects in NSCLC through a multi-targeted mechanism, primarily by inhibiting key receptor tyrosine kinases and modulating downstream signaling pathways.
Dual Inhibition of EGFR and MET: In gefitinib-resistant NSCLC cells, PPT has been shown to dually target both the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET).[1][2][3] PPT binds to the ATP-binding pockets of both EGFR and MET, thereby inhibiting their kinase activity.[1][2][3] This dual inhibition is crucial for overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, which can be driven by MET amplification.[1][2][3]
Downstream Signaling Pathway Inhibition: The inhibition of EGFR and MET by PPT leads to a subsequent reduction in the phosphorylation of key downstream signaling proteins, including Akt and ERK.[1][2][3] The PI3K/Akt and RAS/MEK/ERK pathways are critical for cell proliferation, survival, and growth; their suppression by PPT is a key contributor to its anti-tumor effects.
Induction of Apoptosis and Cell Cycle Arrest: PPT effectively induces apoptosis (programmed cell death) in NSCLC cells.[1][2][3] This is evidenced by an increase in Annexin V-positive cells and the activation of multiple caspases.[4] Furthermore, PPT causes cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[1][2][3] This is accompanied by the downregulation of cyclin B1 and cdc2, and the upregulation of p21.[3]
Induction of Oxidative and Endoplasmic Reticulum Stress: Treatment with PPT leads to an increase in reactive oxygen species (ROS) production.[1][2][3] This elevated oxidative stress contributes to mitochondrial dysfunction and can trigger apoptosis. Additionally, PPT induces endoplasmic reticulum (ER) stress, as indicated by the increased expression of GRP78, CHOP, DR4, and DR5, further promoting apoptosis.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of Picropodophyllotoxin in NSCLC research.
Table 1: In Vitro Efficacy of Picropodophyllotoxin in Gefitinib-Resistant NSCLC (HCC827GR) Cells
| Parameter | Concentration (µM) | Result | Reference |
| Cell Viability (MTT Assay, 48h) | 0.1 | 94.1% of control | [3] |
| 0.2 | 82.9% of control | [3] | |
| 0.3 | 68.0% of control | [3] | |
| 0.4 | 34.3% of control | [3] | |
| EGFR Kinase Inhibition | 0.1 | 39.3% inhibition | [3] |
| 0.2 | 40.1% inhibition | [3] | |
| 0.3 | 48.6% inhibition | [3] | |
| 0.4 | 50.2% inhibition | [3] | |
| MET Kinase Inhibition | 0.1 | 56.7% inhibition | [3] |
| 0.2 | 64.8% inhibition | [3] | |
| 0.3 | 68.0% inhibition | [3] | |
| 0.4 | 73.0% inhibition | [3] | |
| Apoptosis (Annexin V Assay, 48h) | 0.2 | 20.6% total apoptosis | [4] |
| 0.3 | 26.5% total apoptosis | [4] | |
| 0.4 | 36.3% total apoptosis | [4] | |
| Cell Cycle Distribution (48h) | Control | 30.0% in G2/M | [3] |
| 0.2 | 35.3% in G2/M | [3] | |
| 0.3 | 35.5% in G2/M | [3] | |
| 0.4 | 48.6% in G2/M | [3] |
Table 2: IC50 Values of Podophyllotoxin Acetate (PA) in NSCLC Cell Lines (48h)
Note: The following data is for Podophyllotoxin Acetate (PA), a related compound. Specific IC50 values for Picropodophyllotoxin (PPT) in these cell lines were not available in the searched literature.
| Cell Line | IC50 (nM) | Reference |
| A549 | 16.08 | [5] |
| NCI-H1299 | 7.53 | [5] |
Visualizations
Caption: Signaling pathway of Picropodophyllotoxin in NSCLC.
Caption: Experimental workflow for MTT cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Picropodophyllotoxin on the viability and proliferation of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H1299, HCC827GR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Picropodophyllotoxin (PPT) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
PPT Treatment: Prepare serial dilutions of PPT in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted PPT solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest PPT concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of PPT that inhibits cell growth by 50%).
Western Blot Analysis
This protocol is for analyzing the effect of Picropodophyllotoxin on the phosphorylation status of EGFR, MET, Akt, and ERK.
Materials:
-
NSCLC cells
-
6-well cell culture plates
-
Picropodophyllotoxin (PPT)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PPT for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells treated with Picropodophyllotoxin using flow cytometry.
Materials:
-
NSCLC cells
-
6-well cell culture plates
-
Picropodophyllotoxin (PPT)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with PPT as described for the Western blot protocol.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of NSCLC cells treated with Picropodophyllotoxin.
Materials:
-
NSCLC cells
-
6-well cell culture plates
-
Picropodophyllotoxin (PPT)
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with PPT as described above and harvest the cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Picropodophyllotoxin is a potent anti-cancer agent with a well-defined mechanism of action in non-small cell lung cancer, particularly in drug-resistant models. Its ability to dually inhibit EGFR and MET, suppress critical downstream signaling pathways, and induce apoptosis and cell cycle arrest makes it a valuable tool for NSCLC research and a potential candidate for further drug development. The protocols provided herein offer a framework for investigating the efficacy and mechanism of PPT in a laboratory setting.
References
- 1. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picropodophyllotoxin for Overcoming Gefitinib Resistance in NSCLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant portion of NSCLC cases, particularly in Asian populations, harbor activating mutations in the epidermal growth factor receptor (EGFR), making them initially responsive to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[1][2] However, the efficacy of these targeted therapies is often limited by the development of acquired resistance.[1][2] One of the key mechanisms of gefitinib resistance is the amplification of the mesenchymal-epithelial transition (MET) proto-oncogene, which activates downstream signaling pathways independently of EGFR.[1]
Picropodophyllotoxin (PPT), a natural compound derived from the roots of Podophyllum hexandrum, has emerged as a promising agent to overcome gefitinib resistance in NSCLC.[1][3][4][5] This document provides detailed application notes and protocols based on preclinical studies, summarizing the mechanism of action of PPT and providing methodologies for key experiments to evaluate its efficacy.
Mechanism of Action
Picropodophyllotoxin overcomes gefitinib resistance in NSCLC by dual-targeting both EGFR and MET.[1][3][4][5] By binding to the ATP-binding pockets of both receptor tyrosine kinases, PPT inhibits their kinase activity.[1][4][5] This dual inhibition leads to the downregulation of downstream pro-survival signaling pathways, including the PI3K/AKT and RAS/ERK pathways.[1][4][6] Consequently, PPT treatment in gefitinib-resistant NSCLC cells leads to the suppression of cell proliferation, induction of G2/M phase cell cycle arrest, and promotion of apoptosis.[1][3][4][5] The apoptotic response is further mediated by the induction of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of Picropodophyllotoxin in Gefitinib-Resistant NSCLC Cells (HCC827GR)
| Treatment Group | Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| Control | - | 100 | 100 |
| PPT | 0.1 | 94.3 | 94.1 |
| PPT | 0.2 | 86.6 | 82.9 |
| PPT | 0.3 | 70.6 | 68.0 |
| PPT | 0.4 | 44.4 | 34.3 |
| Gefitinib + Savolitinib | 1 + 0.002 | 74.9 | 39.6 |
Data extracted from a study by Lee et al. (2023), where HCC827GR cells were treated with varying concentrations of PPT. The combination of gefitinib and savolitinib (a MET inhibitor) serves as a positive control for dual pathway inhibition.[1]
Table 2: Effect of Picropodophyllotoxin on Apoptosis and Cell Cycle in HCC827GR Cells
| Treatment Group | Concentration (µM) | Annexin V-Positive Cells (%) | Sub-G1 Phase Cells (%) | G2/M Phase Cells (%) |
| Control | - | 5.2 | 3.1 | 18.5 |
| PPT | 0.2 | 9.8 | 6.2 | 22.1 |
| PPT | 0.3 | 15.6 | 11.8 | 25.4 |
| PPT | 0.4 | 28.9 | 23.7 | 29.8 |
Data represents the percentage of cells undergoing apoptosis (Annexin V-positive and sub-G1 phase) and cell cycle arrest at the G2/M phase after 48 hours of treatment with PPT.[1]
Visualizations
Caption: Signaling pathway of PPT in gefitinib-resistant NSCLC.
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocols
Cell Culture
-
Cell Line: HCC827GR (Gefitinib-Resistant Non-Small Cell Lung Cancer) cells. This cell line can be established by long-term exposure of the parental HCC827 cell line to increasing concentrations of gefitinib.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PPT on the viability of gefitinib-resistant NSCLC cells.
-
Materials:
-
HCC827GR cells
-
96-well plates
-
PPT stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Seed HCC827GR cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PPT (e.g., 0.1, 0.2, 0.3, 0.4 µM) for 24 and 48 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by PPT.
-
Materials:
-
HCC827GR cells
-
6-well plates
-
PPT
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HCC827GR cells in 6-well plates.
-
Treat cells with the desired concentrations of PPT for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the EGFR and MET signaling pathways.
-
Materials:
-
PPT-treated and untreated HCC827GR cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like actin to normalize protein levels.
-
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of PPT on EGFR and MET kinase activity.[1]
-
Materials:
-
Recombinant human EGFR and MET kinase enzymes
-
Kinase reaction buffer
-
ATP
-
Substrate peptide
-
PPT
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
-
-
Procedure:
-
Incubate the recombinant EGFR or MET enzyme with varying concentrations of PPT in a 384-well plate.[1]
-
Add the substrate and ATP to initiate the kinase reaction and incubate for 1 hour at room temperature.[1]
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.[1]
-
Measure the luminescence using a microplate luminometer. The signal is inversely correlated with the kinase activity.[4]
-
Conclusion
Picropodophyllotoxin demonstrates significant potential as a therapeutic agent for overcoming gefitinib resistance in NSCLC.[1] Its ability to dually inhibit both EGFR and MET provides a rational approach to counteract the MET-amplification mechanism of resistance. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of PPT and similar dual-targeting inhibitors in preclinical models of gefitinib-resistant NSCLC.
References
- 1. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. [PDF] Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Assessing the Effects of Picropodophyllotoxin on the JNK/p38 MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), an epimer of podophyllotoxin, is a naturally occurring lignan found in the roots of Podophyllum hexandrum.[1] It has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Emerging evidence suggests that a key mechanism of action for Picropodophyllotoxin involves the induction of cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] These pathways are critical regulators of cellular responses to stress signals, including inflammation, oxidative stress, and DNA damage, ultimately controlling cell fate decisions such as apoptosis and cell cycle arrest.[1][4]
This application note provides detailed protocols for assessing the effects of Picropodophyllotoxin on the JNK/p38 MAPK pathway in cancer cell lines. The methodologies described herein are essential for researchers investigating the anticancer properties of Picropodophyllotoxin and its potential as a therapeutic agent.
Signaling Pathway Overview
Picropodophyllotoxin treatment has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[1] This increase in oxidative stress acts as a primary trigger for the activation of the JNK and p38 MAPK cascades. Upon activation via phosphorylation, these kinases translocate to the nucleus and phosphorylate a variety of downstream transcription factors and proteins, leading to the regulation of gene expression involved in apoptosis and cell cycle control.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Generation Following Picropodophyllotoxin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picropodophyllotoxin (PPT), an epimer of podophyllotoxin, is a naturally occurring lignan with demonstrated anti-cancer properties.[1][2] One of its key mechanisms of action involves the induction of Reactive Oxygen Species (ROS), which are highly reactive molecules that can lead to oxidative stress and subsequently trigger cell cycle arrest and apoptosis in cancer cells.[1][2][3] Cancer cells, often characterized by a higher basal level of ROS compared to normal cells, are particularly susceptible to further ROS induction, making agents like PPT promising candidates for targeted cancer therapy.[1][4][5] This document provides detailed application notes and protocols for the accurate measurement of ROS generation in cells treated with Picropodophyllotoxin.
Signaling Pathways of Picropodophyllotoxin-Induced ROS Generation
Picropodophyllotoxin treatment has been shown to increase intracellular ROS levels, which in turn activates stress-activated protein kinase pathways, including p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK).[1][2] This signaling cascade can lead to the regulation of apoptosis-related proteins, cell cycle arrest, and ultimately, programmed cell death.[1][2][3] The generation of ROS by PPT has also been linked to the induction of Endoplasmic Reticulum (ER) stress, further contributing to its apoptotic effects.[1][6]
Caption: Signaling pathway of Picropodophyllotoxin-induced ROS generation and apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data on ROS generation and its effects following Picropodophyllotoxin treatment in various cancer cell lines.
Table 1: Picropodophyllotoxin-Induced ROS Generation in Cancer Cells
| Cell Line | Picropodophyllotoxin (PPT) Concentration (µM) | Duration of Treatment (hours) | % of ROS Positive Cells (Fold Increase) | Reference |
| HCT116 (Colorectal Cancer) | 0.2, 0.3, 0.4 | 48 | Dose-dependent increase | [1] |
| HCC827GR (Non-Small Cell Lung Cancer) | 0.2, 0.3, 0.4 | 48 | 33.7%, 56.8%, 66.4% | [7] |
| KYSE 30 (Esophageal Squamous Cell Carcinoma) | 0.2, 0.3, 0.4 | 48 | Dose-dependent increase | [6][8] |
| KYSE 450 (Esophageal Squamous Cell Carcinoma) | 0.2, 0.3, 0.4 | 48 | Dose-dependent increase | [6][8] |
Table 2: Effect of ROS Scavenger on Picropodophyllotoxin-Induced Apoptosis
| Cell Line | Picropodophyllotoxin (PPT) Concentration (µM) | ROS Scavenger | Effect on Apoptosis/Cell Viability | Reference |
| HCT116 (Colorectal Cancer) | Not specified | N-acetyl-L-cysteine (NAC) | Attenuated PPT-mediated apoptosis | [1] |
| HCC827GR (Non-Small Cell Lung Cancer) | 0.4 | N-acetyl-L-cysteine (NAC) | Increased cell viability from 40.7% to 74.0% | [7] |
Experimental Protocols
Detailed methodologies for key experiments to measure ROS generation are provided below.
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol describes the use of H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by intracellular ROS, to quantify ROS levels by flow cytometry.[9][10]
Materials:
-
Cells of interest (e.g., HCT116, HCC827GR)
-
Complete culture medium
-
Picropodophyllotoxin (PPT) stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
PPT Treatment: Treat the cells with varying concentrations of PPT (e.g., 0.2, 0.3, 0.4 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them using trypsin. Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
H2DCFDA Staining: Resuspend the cell pellet in a working solution of H2DCFDA (e.g., 10-50 µM in pre-warmed PBS or serum-free medium).[9] A typical starting concentration is 20 µM.[9]
-
Incubation: Incubate the cells with the H2DCFDA solution for 30 minutes at 37°C in the dark.[9][10]
-
Washing: Pellet the cells by centrifugation and wash once with PBS to remove excess probe.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS) for flow cytometry analysis.
-
Flow Cytometry: Immediately analyze the cells on a flow cytometer. Excite the DCF at 488 nm and measure the emission at approximately 525 nm.[11][12]
Caption: Experimental workflow for intracellular ROS measurement using H2DCFDA.
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, to measure mitochondrial ROS levels.[13][14][15]
Materials:
-
Cells of interest
-
Complete culture medium
-
Picropodophyllotoxin (PPT) stock solution
-
MitoSOX Red reagent stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
MitoSOX Red Staining: Resuspend the cell pellet in pre-warmed HBSS or PBS containing the desired concentration of MitoSOX Red. A concentration range of 1-5 µM is commonly used, with lower concentrations (e.g., 1 µM) potentially offering better specificity for mitochondrial superoxide.[13][14]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[15][16]
-
Washing: Pellet the cells by centrifugation and wash them with warm PBS.
-
Resuspension: Resuspend the cells in an appropriate buffer for analysis.
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately. Excite the probe at approximately 510 nm and measure the emission at around 580 nm.[15]
-
Fluorescence Microscopy: Plate the stained cells on a suitable imaging dish or slide and visualize using a fluorescence microscope with appropriate filters.
-
Caption: Workflow for measuring mitochondrial ROS with MitoSOX Red.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively measure and understand the role of ROS generation in the anti-cancer activity of Picropodophyllotoxin. The use of fluorescent probes such as H2DCFDA and MitoSOX Red, coupled with quantitative analysis by flow cytometry, provides a robust methodology to investigate the oxidative stress-mediated mechanisms of this promising therapeutic agent. Careful adherence to these protocols will ensure reliable and reproducible results, contributing to the advancement of cancer research and drug development.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 12. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 13. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.8. Flow Cytometric Measurement of Mitochondrial ROS Production with MitoSOX-Red [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Picropodophyllotoxin in Combination Therapy for Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating Picropodophyllotoxin (PPT) as a potential combination therapeutic agent for colorectal cancer (CRC).
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] Standard chemotherapy regimens, often including agents like 5-fluorouracil (5-FU) and oxaliplatin, are the frontline treatment for metastatic or recurrent CRC.[2][3] However, the efficacy of these treatments can be limited by the development of chemoresistance.[1][2] Picropodophyllotoxin (PPT), an epimer of podophyllotoxin derived from the roots of Podophyllum hexandrum, has emerged as a promising anti-cancer agent with various biological effects, including anti-proliferative activity.[2][4][5] Research indicates that PPT can sensitize CRC cells to conventional chemotherapeutics, offering a potential strategy to overcome drug resistance and improve patient outcomes.[1]
Mechanism of Action of Picropodophyllotoxin in Colorectal Cancer
PPT exerts its anti-cancer effects in colorectal cancer through multiple mechanisms:
-
Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R): PPT is a selective inhibitor of IGF-1R.[1][6] The IGF-1R signaling pathway is crucial for cellular growth, survival, and chemoresistance in CRC.[1][7] By inhibiting IGF-1R, PPT can suppress downstream signaling pathways like PI3K/AKT and Ras/MAPK, leading to reduced cell proliferation and survival.[6][8]
-
Induction of Oxidative Stress: PPT has been shown to induce the generation of Reactive Oxygen Species (ROS) in CRC cells.[2][4][9] This increase in ROS can lead to cellular damage and trigger apoptotic pathways.
-
Activation of p38 MAPK Signaling Pathway: The accumulation of ROS can activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating apoptosis.[2][4][9]
-
Cell Cycle Arrest and Apoptosis: PPT induces G1 phase cell cycle arrest and apoptosis in human colorectal cancer cells.[2][4][5] This is achieved through the regulation of cell cycle proteins and the activation of caspase-dependent apoptotic pathways.[2] PPT treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xl and Mcl-1, and increase the expression of pro-apoptotic proteins like Bad and Apaf-1.[2]
Combination Therapy with Picropodophyllotoxin
The ability of PPT to modulate multiple signaling pathways makes it an attractive candidate for combination therapy.
Picropodophyllotoxin and Oxaliplatin
Studies have demonstrated a synergistic effect between PPT and oxaliplatin, a platinum-based chemotherapeutic agent commonly used in CRC treatment.[1] In chemoresistant CRC cells, the combination of PPT and oxaliplatin has been shown to:
-
Significantly reduce cell viability compared to oxaliplatin alone.[1][7]
-
Increase the expression of E-cadherin, a key epithelial marker, suggesting a reversal of the epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis.[1][7]
Potential Combination with 5-Fluorouracil
While direct studies on the combination of PPT and 5-FU in CRC are limited in the provided search results, the distinct mechanisms of action of both agents suggest a strong potential for synergistic effects. 5-FU primarily acts by inhibiting thymidylate synthase, leading to the disruption of DNA synthesis.[2][10] Combining this with PPT's ability to induce apoptosis and inhibit survival pathways could lead to enhanced anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of Picropodophyllotoxin alone and in combination with other agents in colorectal cancer cell lines.
Table 1: Cytotoxicity of Picropodophyllotoxin in Colorectal Cancer Cell Lines
| Cell Line | Compound | Concentration | Effect | Reference |
| HT29, DLD1, Caco2 | Picropodophyllotoxin | 100-300 nM | 15-55% decrease in cell viability after 48h | [11] |
| HCT116 | Picropodophyllotoxin | 0.1, 0.2, 0.3 µM | Concentration-dependent decrease in cell viability | [2] |
Table 2: Synergistic Effects of Picropodophyllotoxin in Combination with Oxaliplatin
| Cell Line | Treatment | Effect | Reference |
| HCT116-R (Oxaliplatin-Resistant) | Oxaliplatin (53 µM) + PPT (1 µM) | 0.65-fold reduction in cell viability compared to Oxaliplatin alone | [1][7] |
| HCT116 | Oxaliplatin (53 µM) + PPT (1 µM) | 0.34-fold reduction in migration | [1][7] |
| HCT116-R | Oxaliplatin (324 µM) + PPT (1 µM) | 0.22-fold reduction in migration | [1][7] |
| HCT116 | Oxaliplatin + PPT | 1.37-fold increase in E-cadherin expression | [1][7] |
| HCT116-R | Oxaliplatin + PPT | 1.63-fold increase in E-cadherin expression | [1][7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Picropodophyllotoxin in combination therapy for colorectal cancer.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in studies on PPT.[2][11][12]
Objective: To determine the cytotoxic effects of PPT alone and in combination with other chemotherapeutic agents on colorectal cancer cell lines.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, HT29, DLD1, Caco2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Picropodophyllotoxin (PPT)
-
Chemotherapeutic agent (e.g., Oxaliplatin, 5-Fluorouracil)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of PPT, the chemotherapeutic agent, or a combination of both. Include a DMSO-treated control group.
-
Incubate the plates for 24 or 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the description of apoptosis assays in the context of PPT research.[2][5]
Objective: To quantify the induction of apoptosis in colorectal cancer cells following treatment with PPT and/or other drugs.
Materials:
-
Colorectal cancer cells
-
PPT and/or other chemotherapeutic agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired compounds for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis
This protocol is based on methodologies mentioned for cell cycle analysis with PPT.[2][4]
Objective: To determine the effect of PPT on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cells
-
PPT
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with PPT for the desired time (e.g., 24 or 48 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for the detection of protein expression changes as described in PPT studies.[2]
Objective: To analyze the expression levels of proteins involved in cell cycle regulation, apoptosis, and signaling pathways.
Materials:
-
Treated colorectal cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p38, phospho-p38, Bcl-2, Bax, Cyclin D1, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
Wound Healing Assay
This protocol is based on the migration assays performed in studies of PPT in combination with oxaliplatin.[1][7]
Objective: To assess the effect of PPT on the migratory capacity of colorectal cancer cells.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the treatment compounds (PPT and/or chemotherapeutic agent).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 or 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: Signaling pathway of Picropodophyllotoxin in colorectal cancer cells.
Caption: General experimental workflow for investigating PPT combination therapy.
References
- 1. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple antitumor effects of picropodophyllin in colon carcinoma cell lines: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 10. Synergistic antitumor effect of 5-fluorouracil and withaferin-A induces endoplasmic reticulum stress-mediated autophagy and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway [jmb.or.kr]
Application Notes and Protocols for the Experimental Use of Picropodophyllotoxin in Esophageal Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Picropodophyllotoxin (PPT), a lignan isolated from the roots of Podophyllum hexandrum, in the context of esophageal squamous cell carcinoma (ESCC). The protocols detailed below are based on preclinical findings and are intended to guide further research into the therapeutic potential of PPT.
Introduction
Esophageal squamous cell carcinoma (ESCC) is a prevalent and aggressive malignancy with limited therapeutic options. Picropodophyllotoxin (PPT) has emerged as a promising anti-cancer agent, demonstrating pro-apoptotic effects in ESCC cells.[1][2][3][4][5] This document outlines the key findings, mechanisms of action, and experimental protocols for evaluating the efficacy of PPT in ESCC research.
Mechanism of Action
PPT induces apoptosis in human ESCC cells through a mechanism involving the generation of reactive oxygen species (ROS).[1][4] This increase in ROS leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][3][4] Downstream events include endoplasmic reticulum stress, loss of mitochondrial membrane potential, and the activation of multiple caspases, ultimately culminating in programmed cell death.[1][4]
Signaling Pathway of Picropodophyllotoxin in ESCC
Caption: PPT-induced apoptotic signaling cascade in ESCC cells.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of PPT on various ESCC cell lines have been quantified. The following tables summarize the key data.
Table 1: Half-maximal Inhibitory Concentration (IC50) of PPT in ESCC Cell Lines
| Cell Line | IC50 (µM) |
| KYSE 30 | 0.15 |
| KYSE 70 | 0.32 |
| KYSE 410 | 0.15 |
| KYSE 450 | 0.26 |
| KYSE 510 | 0.24 |
Data represents the mean IC50 values after 48 hours of treatment.[1]
Table 2: Dose-Dependent Effect of PPT on the Viability of KYSE 30 and KYSE 450 Cells
| Treatment (24h) | KYSE 30 Cell Viability (%) | KYSE 450 Cell Viability (%) |
| Control (DMSO) | 100 | 100 |
| 0.1 µM PPT | ~90 | ~95 |
| 0.2 µM PPT | ~60 | ~80 |
| 0.3 µM PPT | ~40 | ~60 |
| 0.4 µM PPT | ~30 | ~45 |
Cell viability was assessed using the MTT assay.[1]
Table 3: Effect of PPT on Colony Formation of ESCC Cells
| Treatment | KYSE 30 (Number of Colonies) | KYSE 450 (Number of Colonies) |
| Control (DMSO) | ~250 | ~300 |
| 0.2 µM PPT | ~150 | ~200 |
| 0.3 µM PPT | ~80 | ~120 |
| 0.4 µM PPT | ~40 | ~60 |
Colony formation was assessed using a soft agar assay.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PPT on ESCC cells.
Workflow for Cell Viability Assessment
Caption: Standard workflow for the MTT cell viability assay.
Materials:
-
ESCC cell lines (e.g., KYSE 30, KYSE 450)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Picropodophyllotoxin (PPT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed ESCC cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of PPT (e.g., 0.1, 0.2, 0.3, and 0.4 µM) or DMSO as a control.[1]
-
Incubate the plates for 24 or 48 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/7-AAD Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed ESCC cells (e.g., KYSE 30 and KYSE 450) in 6-well plates.
-
Treat the cells with different concentrations of PPT (e.g., 0.2, 0.3, and 0.4 µM) or DMSO for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer (e.g., Muse™ Cell Analyzer).[3]
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway.
Protocol:
-
Treat ESCC cells with PPT as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, p-p38, p21, p27, Cyclin B1, cdc2, actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Multi-Caspase Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Protocol:
-
Culture and treat ESCC cells with PPT as previously described.
-
Harvest and wash the cells.
-
Stain the cells with a multi-caspase reagent (e.g., Muse™ Multi-Caspase Reagent) which detects Caspases-1, -3, -4, -5, -6, -7, -8, and -9.[6]
-
Analyze the cells using a flow cytometer to quantify the percentage of cells with activated caspases. At a concentration of 0.4 µM PPT, total multi-caspase activity in KYSE 30 cells was observed to increase significantly.[6]
Conclusion
The provided data and protocols demonstrate that Picropodophyllotoxin is a potent inducer of apoptosis in esophageal squamous cell carcinoma cells. Its mechanism of action via the ROS-JNK/p38 MAPK pathway presents a novel therapeutic avenue for ESCC. These application notes serve as a foundational guide for researchers to further investigate and potentially develop PPT as a clinical candidate for ESCC treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Picropodophyllotoxin in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in cancer therapy, leading to treatment failure and disease relapse. A key mechanism underlying resistance is the upregulation of survival signaling pathways, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway. Picropodophyllotoxin (PPP), a cyclolignan compound, has emerged as a potent and specific inhibitor of IGF-1R tyrosine kinase activity.[1][2] Its ability to counteract resistance to conventional chemotherapeutic agents and targeted therapies makes it a valuable tool in drug resistance studies.[3][4] This document provides detailed application notes and experimental protocols for utilizing Picropodophyllotoxin in studying and overcoming drug resistance in cancer cells.
Mechanism of Action in Drug Resistance
Picropodophyllotoxin primarily exerts its effects by inhibiting the IGF-1R signaling cascade. The IGF-1R pathway is crucial for cell growth, proliferation, and survival, and its overexpression is linked to resistance to various anticancer drugs.[2][3] PPP has been shown to enhance the efficacy of chemotherapeutic agents like oxaliplatin and doxorubicin in resistant cancer cells.[3]
Beyond IGF-1R, studies have revealed that PPP can also overcome drug resistance through other mechanisms:
-
Dual Targeting of EGFR and MET: In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, PPP has been shown to inhibit both Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition (MET) kinase activity, leading to apoptosis and cell growth inhibition.[5][6][7]
-
Microtubule Inhibition: In pemetrexed-resistant malignant pleural mesothelioma, PPP induces cell death through microtubule inhibition, independent of its effects on IGF-1R.[8][9]
-
Induction of Apoptosis: PPP induces apoptosis in various cancer cell lines, including those resistant to other drugs, through the generation of reactive oxygen species (ROS) and activation of stress-related signaling pathways like JNK/p38 MAPK.[10][11]
Notably, malignant cells appear to develop no or remarkably weak resistance to PPP itself, even after long-term exposure.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Picropodophyllotoxin on drug-resistant cancer cells.
Table 1: IC50 Values of Picropodophyllotoxin in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 of PPP (µM) | Reference |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | - | 0.15 | [10] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | - | 0.32 | [10] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | - | 0.15 | [10] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | - | 0.26 | [10] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | - | 0.24 | [10] |
| HCC827GR | Non-Small Cell Lung Cancer | Gefitinib-Resistant | ~0.4 (at 48h) | [12] |
Table 2: Effect of Picropodophyllotoxin on Cell Viability in Drug-Resistant Cells
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | % Decrease in Cell Viability | Reference |
| HCC827GR | NSCLC | PPP | 0.4 | 24 | 55.6 | [12] |
| HCC827GR | NSCLC | PPP | 0.4 | 48 | 65.7 | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of Picropodophyllotoxin in drug resistance studies.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of PPP on cancer cells.
Materials:
-
Cancer cell lines (adherent or suspension)
-
Complete culture medium
-
Picropodophyllotoxin (PPP)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of PPP in culture medium. Remove the old medium from the wells and add 100 µL of the PPP-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blotting for Signaling Protein Analysis
This protocol is used to analyze the effect of PPP on the expression and phosphorylation of proteins in signaling pathways like IGF-1R, EGFR, MET, and their downstream targets (e.g., Akt, ERK).
Materials:
-
Cancer cells treated with PPP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IGF-1R, anti-p-IGF-1R, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-EGFR, anti-p-EGFR, anti-MET, anti-p-MET, anti-MDR1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the PPP-treated and control cells with RIPA buffer.[14] Determine the protein concentration using a BCA assay.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15][17]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[14]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after PPP treatment.
Materials:
-
Cancer cells treated with PPP
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after PPP treatment. Centrifuge the cells at a low speed.
-
Washing: Wash the cells once with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analysis: Analyze the cells immediately by flow cytometry.[18]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the application of Picropodophyllotoxin in drug resistance studies.
Caption: IGF-1R signaling pathway and the inhibitory action of Picropodophyllotoxin.
Caption: Experimental workflow for studying PPP in drug resistance.
References
- 1. The insulin-like growth factor-1 receptor inhibitor PPP produces only very limited resistance in tumor cells exposed to long-term selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IGF-1 receptor (IGF-1R) tyrosine kinase inhibitor cyclolignan PPP inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IGF-1 receptor inhibitor picropodophyllin potentiates the anti-myeloma activity of a BH3-mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picropodophyllin inhibits the growth of pemetrexed-resistant malignant pleural mesothelioma via microtubule inhibition and IGF-1R-, caspase-independent pathways - Sun - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 14. Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
improving solubility of Picropodophyllotoxin for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for working with Picropodophyllotoxin (PPT), focusing on overcoming solubility challenges for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Picropodophyllotoxin (PPT)?
A1: The highly recommended solvent for preparing stock solutions of PPT is Dimethyl Sulfoxide (DMSO).[1][2] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: My PPT precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution" that occurs with hydrophobic compounds. Here are several steps to mitigate this:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity and reduce the likelihood of precipitation.[3][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
-
Pre-warm the Medium: Before adding the PPT stock, gently warm your culture medium to 37°C. This can help keep the compound in solution.[1]
-
Dilute Gradually: Add the PPT stock solution to the pre-warmed medium drop-by-drop while gently vortexing or swirling the medium. This gradual introduction helps prevent the compound from crashing out of solution.
-
Use a Co-solvent System: In some cases, using a mixture of solvents can improve solubility in the final aqueous solution.[5] However, this requires careful validation to ensure the co-solvent is not toxic to the cells at the final concentration.
Q3: How can I prepare PPT for an experiment that is highly sensitive to DMSO?
A3: For DMSO-sensitive assays, forming an inclusion complex with cyclodextrins is an effective strategy to enhance the aqueous solubility of PPT.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic drugs like PPT, thereby increasing their solubility in water.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8][9] See the detailed protocol below for this advanced method.
Q4: Can I use ethanol to dissolve PPT?
A4: While PPT is soluble in ethanol, its solubility is significantly lower than in DMSO.[2] For example, solubility in ethanol is approximately 0.14 mg/mL, whereas it can exceed 15 mg/mL in DMSO.[2] Therefore, ethanol is not recommended for preparing high-concentration stock solutions.
Q5: How can I confirm that my PPT is fully dissolved in the stock solution?
A5: The stock solution should be a clear, homogenous liquid. Visually inspect the solution against a light source to ensure there is no suspended particulate matter or cloudiness.[3] If you observe any solids, you can try gentle warming (e.g., in a 37°C water bath) and further vortexing to aid dissolution.[1][3]
Quantitative Solubility Data
The solubility of Picropodophyllotoxin in various common laboratory solvents is summarized below. For consistent results, it is advisable to perform a small-scale solubility test with your specific batch of the compound.[3]
| Solvent System | Concentration | Source(s) |
| Dimethyl Sulfoxide (DMSO) | > 5 mg/mL to 20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~ 15 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | ~ 0.25 mg/mL | [2] |
| Ethanol | ~ 0.14 mg/mL | [2] |
| PBS (pH 7.2) | Sparingly / Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated PPT Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of PPT.
Materials:
-
Picropodophyllotoxin (PPT) powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of PPT powder.
-
Transfer the powder into a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the vial).
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[1]
-
Visually confirm that the solution is clear and free of any particulates.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
This protocol details the critical step of diluting the DMSO stock into your final experimental medium (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
Concentrated PPT stock solution in DMSO (from Protocol 1)
-
Sterile experimental medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the volume of PPT stock solution needed to achieve the final desired concentration in your experiment. Crucially, ensure the final DMSO concentration does not exceed your experimental limit (e.g., 0.5%).
-
Pre-warm the required volume of experimental medium to 37°C in a sterile conical tube.
-
While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the PPT stock solution drop by drop.
-
Once the stock solution is added, continue to mix gently for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to lower the final PPT concentration or consider an alternative solubilization method (see Protocol 3).
-
Use the freshly prepared working solution immediately for your in vitro assay.
Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins
This advanced protocol describes the preparation of a PPT-cyclodextrin inclusion complex to improve solubility in aqueous solutions, ideal for DMSO-sensitive applications. This method is based on complexation followed by lyophilization (freeze-drying).[7]
Materials:
-
Picropodophyllotoxin (PPT)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a concentrated solution (e.g., 10-20% w/v).
-
Add PPT: Slowly add the PPT powder to the HP-β-CD solution while stirring continuously. A molar ratio between 1:1 and 1:2 (PPT:HP-β-CD) is a common starting point for optimization.
-
Complexation: Cover the container and allow the mixture to stir at room temperature for 24-48 hours. This extended stirring time facilitates the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved PPT.
-
Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize it until a dry, fluffy powder is obtained. This powder is the PPT-HP-β-CD complex.
-
Reconstitution: The resulting powder can be weighed and dissolved directly into your aqueous experimental buffer or medium at a much higher concentration than PPT alone.
-
Storage: Store the lyophilized complex at 4°C, protected from moisture.
Visual Guides and Workflows
Experimental Workflow for PPT Solution Preparation
Caption: Workflow for preparing Picropodophyllotoxin stock and working solutions.
Picropodophyllotoxin (PPT) Mechanism of Action
Picropodophyllotoxin is primarily known as a potent and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT pathway, which are critical for cancer cell growth, proliferation, and survival.[10]
Caption: Simplified IGF-1R signaling pathway showing inhibition by Picropodophyllotoxin.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picropodophyllin, an IGF‑1 receptor inhibitor, enhances oxaliplatin efficacy in chemoresistant colorectal cancer HCT116 cells by reducing metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Picropodophyllotoxin Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Picropodophyllotoxin (PPT).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of Picropodophyllotoxin in a question-and-answer format.
Synthesis Troubleshooting
Question: My synthesis reaction yielded a mixture of Picropodophyllotoxin and Podophyllotoxin. How can I improve the stereoselectivity for Picropodophyllotoxin?
Answer: Achieving high stereoselectivity is a primary challenge in Picropodophyllotoxin synthesis due to its nature as an epimer of the thermodynamically more stable Podophyllotoxin.[1][2][3][4] Here are some strategies to enhance the yield of the desired cis-lactone configuration of Picropodophyllotoxin over the trans-lactone of Podophyllotoxin:
-
Reagent Selection: The choice of reagents and catalysts is critical. For instance, certain synthetic routes may employ stereoselective reactions that favor the formation of one epimer over the other.[5][6] Reviewing literature for specific catalysts that promote the desired stereochemistry is recommended.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product, which may be Picropodophyllotoxin in some reaction schemes.
-
Solvent: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting the stereochemical outcome. Experiment with a range of solvents to optimize the ratio of epimers.
-
-
Protecting Groups: The use of bulky protecting groups on nearby functionalities can sterically hinder the approach of reagents from one face of the molecule, thus directing the stereochemical outcome.
Question: I am observing the epimerization of my purified Picropodophyllotoxin to Podophyllotoxin during subsequent reaction steps or work-up. How can I prevent this?
Answer: Epimerization is a common issue, particularly under basic conditions which can lead to the formation of an enolate intermediate, facilitating the conversion to the more stable Podophyllotoxin isomer.[7][8] To mitigate this:
-
pH Control: Strictly maintain neutral or acidic conditions during all work-up and purification steps. Avoid the use of strong bases. If a basic reagent is necessary, consider using a non-nucleophilic, sterically hindered base and keep the reaction time and temperature to a minimum.
-
Temperature: Perform all manipulations at low temperatures to reduce the rate of epimerization.
-
Protecting Group Strategy: Protection of the hydroxyl group can sometimes prevent enolate formation under certain basic conditions.[7]
Purification Troubleshooting
Question: I am struggling to separate Picropodophyllotoxin from Podophyllotoxin and other impurities using standard column chromatography. What can I do?
Answer: The separation of stereoisomers is a significant purification hurdle.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most effective method for separating closely related epimers like Picropodophyllotoxin and Podophyllotoxin. Both normal-phase and reverse-phase HPLC can be effective. Method development will be required to optimize the mobile phase composition and gradient for baseline separation.
-
Chromatography Stationary Phase: For column chromatography, consider using high-resolution silica gel or other stationary phases with different selectivities. Chiral chromatography can also be a powerful tool for separating enantiomers and diastereomers.
-
Crystallization: Fractional crystallization can sometimes be employed to separate diastereomers. This will depend on the differential solubility of the epimers in various solvent systems.
Question: My Picropodophyllotoxin product has low solubility in common crystallization solvents, leading to poor recovery. What are my options?
Answer: Picropodophyllotoxin's solubility can be a limiting factor.
-
Solvent Screening: Conduct a systematic screening of a wide range of solvents and solvent mixtures to identify a system where Picropodophyllotoxin has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Solubility Data: Picropodophyllotoxin is reported to be soluble in DMSO.[9] While DMSO is not a typical crystallization solvent, this information can be used to prepare stock solutions for purification by preparative HPLC. For crystallization, consider solvent systems containing alcohols, esters, or chlorinated solvents, potentially with co-solvents to modulate solubility.
Frequently Asked Questions (FAQs)
What is the primary challenge in the chemical synthesis of Picropodophyllotoxin?
The main challenge is controlling the stereochemistry at the lactone ring junction to selectively form the cis-lactone of Picropodophyllotoxin instead of the more thermodynamically stable trans-lactone of its epimer, Podophyllotoxin.[7]
How can I confirm the stereochemistry of my synthesized product?
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique. The chemical shifts and coupling constants of the protons on the lactone ring are distinct for the cis and trans isomers.[8] X-ray crystallography provides definitive proof of stereochemistry if a suitable crystal can be obtained.
What purity level should I aim for in my final Picropodophyllotoxin product?
For in vitro biological studies, a purity of ≥97% as determined by HPLC is generally recommended.
What are the recommended storage conditions for Picropodophyllotoxin?
It is advisable to store Picropodophyllotoxin at +4°C.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 414.41 g/mol | |
| Molecular Formula | C₂₂H₂₂O₈ | |
| Purity (Commercial) | ≥96% or ≥97% (by HPLC) | |
| Solubility in DMSO | >5 mg/mL to 100 mM | [9] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Epimerization by HPLC
This protocol outlines a method to assess the stability of Picropodophyllotoxin and detect its epimerization to Podophyllotoxin under different conditions.
-
Standard Preparation: Prepare standard solutions of pure Picropodophyllotoxin and Podophyllotoxin in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve a known amount of the synthesized Picropodophyllotoxin in the solvent to be tested (e.g., a basic solution for stability testing).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to ensure acidic conditions and good peak shape) is typically effective.
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm).
-
Injection: Inject the standards and the time-point samples.
-
-
Data Analysis: Identify the peaks corresponding to Picropodophyllotoxin and Podophyllotoxin by comparing their retention times with the standards. Quantify the peak areas to determine the percentage of each epimer at each time point.
Protocol 2: General Purification Strategy for Picropodophyllotoxin
This protocol provides a general workflow for the purification of Picropodophyllotoxin from a crude synthesis mixture.
-
Initial Work-up: After the reaction is complete, perform an aqueous work-up under neutral or slightly acidic conditions to remove water-soluble byproducts and reagents.
-
Crude Purification by Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Picropodophyllotoxin. Fractions containing a mixture of epimers may be collected separately.
-
-
Fine Purification by Preparative HPLC:
-
Sample Preparation: Dissolve the enriched fractions from column chromatography in a suitable solvent.
-
HPLC System: Use a preparative HPLC system with a C18 or other suitable column.
-
Method Development: Develop an isocratic or gradient elution method on an analytical scale first to ensure good separation between Picropodophyllotoxin and any remaining impurities, including Podophyllotoxin.
-
Purification: Scale up the optimized method to the preparative scale.
-
Fraction Analysis: Analyze the collected fractions for purity.
-
-
Product Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Confirm the identity and purity of the final compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Visualizations
Caption: Epimerization of Picropodophyllotoxin to Podophyllotoxin via an enolate intermediate.
Caption: A typical workflow for the synthesis and purification of Picropodophyllotoxin.
Caption: Decision tree for troubleshooting low yields of Picropodophyllotoxin.
Caption: Simplified signaling pathway showing Picropodophyllotoxin as an IGF-1R inhibitor.
References
- 1. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. Concise stereoselective synthesis of (-)-podophyllotoxin by an intermolecular iron(III)-catalyzed Friedel-Crafts alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
optimizing Picropodophyllotoxin dosage for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Picropodophyllotoxin (PPT) dosage for cell culture experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Picropodophyllotoxin and what is its primary mechanism of action?
Picropodophyllotoxin (PPT) is a naturally occurring cyclolignan, an epimer of podophyllotoxin, derived from the roots of plants like Podophyllum hexandrum.[1][2] Its mechanism of action is multifaceted and can be cell-type dependent. While initially investigated as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), recent studies have revealed several other primary mechanisms[3][4]:
-
Induction of ROS and MAPK Signaling: In colorectal and esophageal squamous cell carcinoma (ESCC) cells, PPT has been shown to induce the production of reactive oxygen species (ROS), which in turn activates the JNK/p38 MAPK signaling pathway, leading to apoptosis.[1][2][5][6]
-
Microtubule Destabilization: As an epimer of podophyllotoxin, which is a known inhibitor of tubulin polymerization, PPT may also exert cytotoxic effects by destabilizing microtubules.[7]
-
Dual EGFR and MET Inhibition: In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, PPT has been found to inhibit both EGFR and MET kinase activity, overcoming drug resistance.[3][8]
-
Topoisomerase II Inhibition: While its derivatives, etoposide and teniposide, are classic Topoisomerase II inhibitors, PPT itself has a much weaker effect on this enzyme.[3][9][10] Its primary action is generally not attributed to this mechanism.
Q2: How should I dissolve and store Picropodophyllotoxin?
PPT is soluble in organic solvents like DMSO and DMF at concentrations up to 15 mg/mL.[4] It is only slightly soluble in PBS and has very low solubility in ethanol.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium.
Q3: What is a typical starting concentration range for PPT in cell culture experiments?
The effective concentration of PPT is highly dependent on the cell line. Based on published data, a typical starting range for dose-response experiments is between 0.1 µM and 1.0 µM .[2][3][5] For sensitive cell lines, concentrations as low as 0.15 µM have shown significant cytotoxic effects.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What is the final concentration of DMSO that is considered safe for most cell lines?
The final concentration of the solvent (DMSO) in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , and ideally at or below 0.1%. High concentrations of DMSO can induce cellular stress, differentiation, or toxicity, which can confound experimental results.[11] Always include a vehicle control (medium with the same final concentration of DMSO as the highest PPT dose) in your experiments.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or weak response at expected concentrations. | 1. Insoluble PPT: The compound may have precipitated out of the solution when diluted into aqueous culture medium. 2. Cell Line Resistance: The target cell line may be inherently resistant to the mechanisms of PPT. 3. Incorrect Dosage: The concentration range tested may be too low for the specific cell line. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Visually inspect the medium for any precipitate after adding the drug. 2. Verify the expression of target proteins (e.g., EGFR, MET, components of the JNK/p38 pathway) in your cell line. Consider testing a known sensitive cell line as a positive control. 3. Expand the dose-response range to higher concentrations (e.g., up to 5 or 10 µM). |
| Excessive cell death, even at the lowest concentrations. | 1. High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to PPT. 2. DMSO Toxicity: The final DMSO concentration in the culture medium may be too high. 3. Stock Solution Error: The concentration of the PPT stock solution may be higher than calculated. | 1. Lower the concentration range for your dose-response experiment (e.g., start from 10 nM or 50 nM). 2. Calculate the final DMSO percentage in your wells. Ensure it does not exceed 0.5%. Run a vehicle control with only DMSO to assess its specific toxicity. 3. Re-verify the calculations for your stock solution. If possible, confirm the concentration using analytical methods. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Incomplete Drug Dissolution: PPT may not be fully dissolved in the medium, leading to uneven distribution. 3. Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. After diluting the PPT stock into the medium, vortex or pipette vigorously to ensure complete mixing before adding to the cells. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.[12] |
| Results are inconsistent with published literature. | 1. Different Cell Culture Conditions: Variations in medium, serum percentage, or cell passage number can alter drug response. 2. Different Assay Endpoint: The time point for measuring viability (e.g., 24h vs 48h) can significantly change the IC50 value.[2] 3. Cell Line Misidentification or Contamination: The cell line used may not be what it is believed to be. | 1. Standardize and document all cell culture parameters. Use cells within a consistent and low passage number range. 2. Perform a time-course experiment in addition to a dose-response experiment to find the optimal incubation time. 3. Have your cell line authenticated using Short Tandem Repeat (STR) profiling. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The IC50 values for Picropodophyllotoxin are highly cell-line dependent.
Table 1: Reported IC50 Values of Picropodophyllotoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| HCT116 | Human Colorectal Cancer | 24 hours | 0.55 | [2] |
| HCT116 | Human Colorectal Cancer | 48 hours | 0.28 | [2] |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 48 hours | 0.15 | [5] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 48 hours | 0.32 | [5] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 48 hours | 0.15 | [5] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 48 hours | 0.26 | [5] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 48 hours | 0.24 | [5] |
| HCC827GR | Gefitinib-Resistant NSCLC | 48 hours | ~0.40 | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of PPT using an MTT Assay
This protocol outlines the steps to determine the concentration of PPT that inhibits cell growth by 50%.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and calculate the required volume for a cell suspension of 5,000-10,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.[2]
-
-
Drug Preparation and Treatment:
-
Prepare a 2X working solution of PPT for each desired concentration by diluting the DMSO stock in the complete culture medium. For example, to achieve a final concentration of 0.2 µM, prepare a 0.4 µM working solution.
-
Also, prepare a 2X vehicle control containing the same concentration of DMSO as the highest PPT dose.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X drug solution or vehicle control to each well.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
After incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubate for another 2-4 hours at 37°C, allowing living cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.
-
Measure the absorbance (OD) at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_Treated / OD_VehicleControl) * 100.
-
Plot the percentage of viability against the log of the PPT concentration.
-
Use non-linear regression (four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.[13][14]
-
Visualizations
Signaling Pathways and Workflows
Caption: Potential mechanisms of action for Picropodophyllotoxin.
Caption: Experimental workflow for determining the IC50 value of PPT.
Caption: Troubleshooting logic for common PPT experimental issues.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Picropodophyllotoxin (PPT) Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Picropodophyllotoxin (PPT) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Picropodophyllotoxin (PPT) and what is its mechanism of action?
A1: Picropodophyllotoxin (PPT) is a naturally occurring compound and an epimer of podophyllotoxin, derived from the roots of the Podophyllum hexandrum plant.[1] Its primary anticancer mechanism involves the inhibition of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2] Additionally, PPT can induce the generation of reactive oxygen species (ROS) and activate signaling pathways like JNK/p38 MAPK, contributing to its apoptotic effects.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to PPT. What are the common mechanisms of resistance?
A2: Resistance to PPT, and podophyllotoxins in general, can arise through several mechanisms:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: ABC transporters, such as P-glycoprotein (P-gp/ABCB1), function as drug efflux pumps, actively removing PPT from the cancer cells and preventing it from reaching its intracellular target.[4][5]
-
Alterations in Tubulin: Mutations in the genes encoding α- or β-tubulin subunits can alter the binding site of PPT, reducing its ability to inhibit microtubule polymerization.[6][7] Changes in the expression levels of different tubulin isotypes can also contribute to resistance.[6]
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery that controls apoptosis can make cells less susceptible to PPT-induced cell death.
Q3: How can I confirm that my cell line has developed resistance to PPT?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of PPT in the suspected resistant cell line compared to the parental, sensitive cell line. An increase of 3-fold or more is generally considered an indication of resistance.[8][9] This is determined through cell viability assays such as the MTT or XTT assay.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing PPT resistance in your cancer cell line experiments.
Problem 1: Increased IC50 Value and Decreased Cell Death Observed
Your cell viability assays show a significant rightward shift in the dose-response curve for PPT, and you observe less apoptosis at previously effective concentrations.
Caption: A stepwise guide to troubleshooting Picropodophyllotoxin resistance.
-
Action: Carefully repeat the cell viability assay (e.g., MTT assay) to determine the IC50 of PPT in both your parental and suspected resistant cell lines.
-
Controls: Include a known sensitive cell line as a positive control and untreated cells as a negative control. Ensure consistent cell seeding density and drug incubation times.[7][10]
-
Expected Outcome: A reproducible, significant increase in the IC50 value for the resistant cell line.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Example Cell Line A | 50 | 500 | 10 |
| Example Cell Line B | 100 | 800 | 8 |
| Calculated as: Resistant IC50 / Parental IC50 |
If resistance is confirmed, the next step is to determine the underlying cause.
Hypothesis 1: Overexpression of ABC Transporters
This is a common mechanism of multidrug resistance.
-
Experiment A: Western Blot for P-glycoprotein (ABCB1)
-
Experiment B: Rhodamine 123 Efflux Assay
-
Objective: To functionally assess the activity of ABC transporters like P-gp.
-
Methodology: See "Experimental Protocols" section below.
-
Expected Outcome: Lower intracellular accumulation of Rhodamine 123 in the resistant cells, which can be reversed by co-incubation with an ABC transporter inhibitor like verapamil.[12][13]
-
Hypothesis 2: Alterations in Tubulin
-
Experiment: Sequencing of Tubulin Genes
-
Objective: To identify mutations in the genes encoding β-tubulin that may prevent PPT binding.
-
Methodology: See "Experimental Protocols" section below.
-
Expected Outcome: Identification of point mutations in the tubulin gene sequence of the resistant cell line that are absent in the parental line.
-
Based on your findings, you can employ strategies to re-sensitize your cells to PPT.
-
If ABC Transporter Overexpression is Confirmed:
-
If Tubulin Alterations are Suspected:
-
Strategy: Explore the use of other PPT analogs or compounds that bind to a different site on the tubulin molecule. Combination therapies with drugs that have different mechanisms of action may also be effective.
-
Problem 2: Inconsistent IC50 Values Between Experiments
You are observing significant variability in the calculated IC50 of PPT for the same cell line across different experimental runs.
Caption: A guide to identifying sources of variability in IC50 measurements.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses.[7]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly affect cellular physiology and drug sensitivity.
-
-
Experimental Parameters:
-
Seeding Density: Ensure a consistent number of cells are seeded in each well for every experiment. Over- or under-confluent cells can respond differently to the drug.[17]
-
Incubation Time: Use a fixed incubation time for drug exposure in all experiments. IC50 values can be time-dependent.[10][18]
-
Assay Reagents: Use the same batches of media, serum, and assay reagents (e.g., MTT) to minimize variability.[17]
-
-
Compound Integrity:
-
Stock Solution: Prepare fresh dilutions of your PPT stock solution for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution properly, protected from light.[7]
-
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the IC50 of PPT.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1][19]
-
Prepare serial dilutions of PPT in culture medium.
-
Remove the old medium from the cells and add 100 µL of the PPT dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[19]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.[7]
Western Blot for P-glycoprotein (ABCB1)
Objective: To detect the expression of P-gp.
Methodology:
-
Prepare total cell lysates from both parental and resistant cell lines.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody against P-gp (ABCB1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[20]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Rhodamine 123 Efflux Assay
Objective: To measure the functional activity of ABC transporters.
Methodology:
-
Harvest and wash the parental and resistant cells.
-
Resuspend the cells in a suitable buffer.
-
For the inhibitor group, pre-incubate the cells with an ABC transporter inhibitor (e.g., 10 µM Verapamil) for 30 minutes.[22]
-
Add Rhodamine 123 (a fluorescent substrate for P-gp) to all samples at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[6][12]
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.[23]
-
Compare the mean fluorescence intensity between the parental and resistant cells, with and without the inhibitor.
Sanger Sequencing of Tubulin Genes
Objective: To identify mutations in tubulin genes.
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Design primers to amplify the coding regions of the relevant tubulin gene (e.g., TUBB1).
-
Perform PCR to amplify the target regions.
-
Purify the PCR products.
-
Send the purified PCR products and sequencing primers for Sanger sequencing.
-
Analyze the sequencing results to identify any nucleotide changes in the resistant cell line compared to the parental cell line. Compare the sequences to a reference sequence from a database like COSMIC.[24][25]
Signaling Pathways and Experimental Visualizations
Picropodophyllotoxin's Mechanism of Action
Caption: Signaling pathways affected by Picropodophyllotoxin.
ABC Transporter-Mediated Resistance
Caption: Comparison of PPT action in sensitive versus resistant cells.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. jrmds.in [jrmds.in]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
- 13. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversal of adriamycin resistance by verapamil in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 25. COSMIC [sanger.ac.uk]
Technical Support Center: Refining Protocols for Picropodophyllotoxin (PPT)-Induced Apoptosis Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for detecting apoptosis induced by Picropodophyllotoxin (PPT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Picropodophyllotoxin (PPT)-induced apoptosis?
Picropodophyllotoxin (PPT), an epimer of podophyllotoxin, induces apoptosis in various cancer cells through multiple signaling pathways.[1][2][3][4][5] The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][4][5] This activation leads to endoplasmic reticulum (ER) stress, depolarization of the mitochondrial membrane, and subsequent activation of a caspase-dependent apoptotic pathway.[1][2]
Q2: What are typical concentrations and incubation times for inducing apoptosis with PPT?
The optimal concentration and incubation time for PPT are cell-line dependent.[6] However, studies have shown effective induction of apoptosis in various cancer cell lines with PPT concentrations ranging from 0.1 µM to 0.4 µM for incubation periods of 24 to 48 hours.[1][2][6][7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[8][9]
Q3: My untreated control cells show a high percentage of apoptosis in the Annexin V/PI assay. What could be the cause?
High apoptosis levels in negative controls can be due to several factors unrelated to the experimental treatment.[8][10] These include:
-
Suboptimal Cell Culture Conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.[11]
-
Harsh Cell Handling: Excessive trypsinization or vigorous pipetting can cause mechanical damage to the cell membrane, leading to false-positive results.[10][11]
-
Reagent Issues: The Annexin V binding buffer must contain sufficient calcium for Annexin V to bind to phosphatidylserine (PS).[8][12] Ensure buffers are fresh and correctly formulated.
Troubleshooting Guides
Annexin V/PI Staining
Issue: Weak or no Annexin V staining in PPT-treated cells.
| Possible Cause | Recommended Solution |
| Insufficient PPT concentration or incubation time. | Perform a dose-response (e.g., 0.1 µM to 1 µM) and time-course (e.g., 12, 24, 48 hours) experiment to determine optimal conditions.[8][9] |
| Apoptotic cells lost during washing steps. | Centrifuge cells at a low speed (e.g., 300-400 x g) and carefully remove the supernatant.[10][13] |
| Reagents are expired or were stored improperly. | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.[12][14] |
| Assay performed at an incorrect temperature. | Avoid processing cells on ice unless specified, as cold temperatures can induce PS externalization.[12] |
Issue: High background fluorescence or non-specific binding.
| Possible Cause | Recommended Solution |
| Annexin V or PI concentration is too high. | Titrate the Annexin V and PI concentrations to find the optimal dilution with the best signal-to-noise ratio.[12] |
| Inadequate washing. | Increase the number and/or duration of washing steps after staining.[13] |
| Cell aggregation. | Handle cells gently and consider filtering the cell suspension before analysis to remove clumps.[12][13] |
Caspase Activity Assays
Issue: No significant increase in caspase activity in PPT-treated cells.
| Possible Cause | Recommended Solution |
| Timing of sample collection is not optimal. | Caspase activation is often an early and transient event.[8] Conduct a time-course experiment to identify the peak of caspase activity. |
| Incorrect assay buffer composition. | Ensure the assay buffer contains essential components like DTT, as specified in the manufacturer's protocol.[15] |
| Cell lysate is not properly prepared. | Use a suitable lysis buffer and ensure complete cell lysis to release caspases.[16] |
| Fluorogenic substrate has degraded. | Protect the substrate from light and store it properly. Prepare fresh working solutions for each experiment.[17] |
Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3, PARP)
Issue: Weak or no signal for cleaved apoptosis markers.
| Possible Cause | Recommended Solution |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel.[18] |
| Primary antibody has low affinity or is used at a suboptimal concentration. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[18] |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
| Timing of cell harvesting is not optimal. | Perform a time-course experiment to capture the peak expression of the cleaved protein.[8] |
Issue: High background or non-specific bands.
| Possible Cause | Recommended Solution |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations.[19][20] |
| Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[21] |
| Inadequate washing. | Increase the number and duration of washing steps with TBST.[18] |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of PPT (e.g., 0, 0.1, 0.2, 0.4 µM) for 24 or 48 hours.[1][2]
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using a gentle, EDTA-free cell dissociation solution. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Multi-Caspase Activity Assay
-
Cell Seeding and Treatment: Seed cells and treat with PPT as described for the Annexin V assay.[22]
-
Cell Harvesting and Washing: Harvest the cells and wash them once with 1X caspase buffer.[1]
-
Staining: Resuspend the cells in the Muse™ Multi-Caspase Reagent working solution and incubate for 30 minutes at 37°C.[1][22]
-
Second Staining: Add the Muse™ Caspase 7-AAD working solution and incubate for an additional 5 minutes at room temperature.[1][22]
-
Analysis: Analyze the samples using a Muse™ Cell Analyzer or a similar flow cytometer.[1][22]
Western Blotting
-
Cell Lysis: After treatment with PPT, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for detecting PPT-induced apoptosis.
Caption: Signaling pathway of PPT-induced apoptosis.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | MDPI [mdpi.com]
- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]
- 5. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Picropodophyllotoxin (PPT) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Picropodophyllotoxin (PPT) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of Picropodophyllotoxin (PPT) derivatives?
A1: The primary challenges hindering the clinical application of PPT and its derivatives, such as etoposide and teniposide, are their poor aqueous solubility, significant systemic toxicity, and susceptibility to drug resistance.[1][2] These factors lead to low and variable oral bioavailability. For instance, the oral bioavailability of etoposide is approximately 50% and can vary significantly between patients.[3]
Q2: What are the principal strategies to enhance the bioavailability of PPT derivatives?
A2: The main strategies focus on improving the solubility and modifying the pharmacokinetic profile of these compounds. Key approaches include:
-
Nanotechnology-based drug delivery systems: Encapsulating PPT derivatives in nanoparticles can improve their solubility, protect them from degradation, and enable controlled release.[1][4]
-
Prodrug strategies: Chemically modifying the PPT molecule to create a temporarily inactive form (prodrug) can enhance water solubility and allow for targeted release in the tumor microenvironment.[5][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can prevent crystallization and improve the dissolution rate.[8][9]
-
Hybridization: Conjugating PPT derivatives with other molecules can improve their pharmacokinetic properties and efficacy.[2]
Q3: How do nanotechnology-based delivery systems improve the bioavailability of PPT derivatives?
A3: Nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, enhance bioavailability through several mechanisms:
-
Increased Solubility: They can encapsulate hydrophobic drugs like PPT derivatives in their core, improving their dispersion in aqueous environments.[1][4]
-
Improved Stability: The carrier protects the drug from chemical and enzymatic degradation in the gastrointestinal tract and bloodstream.[1]
-
Controlled Release: Formulations can be designed for sustained or targeted release, maintaining therapeutic drug concentrations for longer periods.[10]
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles tend to accumulate in tumor tissues more than in healthy tissues due to leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.[1]
Q4: What is a prodrug approach and how is it applied to PPT derivatives?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[7] For PPT derivatives, this strategy is used to:
-
Increase Aqueous Solubility: Attaching hydrophilic moieties to the PPT molecule can significantly improve its solubility.[6]
-
Achieve Targeted Delivery: Prodrugs can be designed to be activated by specific conditions prevalent in the tumor microenvironment, such as lower pH, redox potential, or the presence of certain enzymes.[5][11] For example, linking PPT with a disulfide bond creates a redox-sensitive prodrug that releases the active drug in the reducing environment of tumor cells.[5]
Troubleshooting Guides
Issue 1: Poor aqueous solubility of a new PPT derivative.
Experimental Protocol: Formulation of Amorphous Solid Dispersions (ASDs)
This protocol describes a solvent evaporation method to prepare an amorphous solid dispersion of a poorly water-soluble PPT derivative with a hydrophilic polymer.
Materials:
-
Picropodophyllotoxin derivative
-
Polyvinylpyrrolidone (PVP) or other suitable polymer carrier[12]
-
Common volatile organic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve both the PPT derivative and the polymer carrier in a common volatile organic solvent.
-
Remove the solvent by evaporation under reduced pressure or by spray drying.[13] This process results in the amorphous precipitation of the drug within the crystalline carrier.[13]
-
Characterize the resulting solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution rate of the solid dispersion in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare it to the unformulated drug.
Troubleshooting:
-
Problem: The drug recrystallizes during storage.
-
Solution: Increase the polymer-to-drug ratio to better stabilize the amorphous form. Select a polymer with strong interactions with the drug molecule.
-
-
Problem: The resulting powder has poor flowability.
-
Solution: Optimize the spray drying parameters (e.g., inlet temperature, feed rate) or consider a different solvent system.
-
Issue 2: High systemic toxicity observed in preliminary in vivo studies.
Experimental Protocol: Preparation of PPT-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol details the preparation of NLCs using the hot high-pressure homogenization technique to encapsulate a PPT derivative, potentially reducing systemic toxicity and improving skin targeting for topical applications.[14][15]
Materials:
-
Picropodophyllotoxin derivative
-
Solid lipid (e.g., Compritol® 888 ATO)[14]
-
Liquid lipid (e.g., Labrasol®)[16]
-
Surfactant (e.g., Cremophor® RH40)[16]
-
Soybean phosphatidylcholine[16]
-
Deionized water
Procedure:
-
Melt the solid lipid and dissolve the PPT derivative in the molten lipid mixture with the liquid lipid.
-
Heat an aqueous solution containing the surfactant to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and pre-emulsify using a high-shear homogenizer.
-
Subject the resulting pre-emulsion to hot high-pressure homogenization for several cycles to form the nanoemulsion.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.
-
Characterize the NLCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Troubleshooting:
-
Problem: Large particle size or high PDI.
-
Solution: Increase the number of homogenization cycles or the homogenization pressure. Optimize the surfactant concentration.
-
-
Problem: Low encapsulation efficiency.
-
Solution: Select lipids in which the drug has higher solubility. Optimize the drug-to-lipid ratio.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different PPT Derivative Formulations
| Formulation Type | Drug | Carrier/System | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Nanostructured Lipid Carriers (NLCs) | Podophyllotoxin | Compritol 888 ATO, Labrasol, Cremophor RH40, Soybean PC | ~150-200 | 88-94 | Sustained release | [14][15] |
| Long-Circulating Liposomes | Podophyllotoxin | DSPE-mPEG2000 | ~169 | ~87 | Slow-release effect | [10] |
| Prodrug Nanoassemblies | PPT-Fmoc-disulfide | Self-assembled | Not specified | High drug loading (>40%) | Reduction-responsive | [11] |
| Polymer-Drug Conjugate NPs | Podophyllotoxin-PEG | DSPE-PEG(2000) | Not specified | 83 | H₂O₂-responsive | [17][18] |
Table 2: Pharmacokinetic Parameters of Etoposide and Teniposide
| Drug | Oral Bioavailability | Plasma Protein Binding | Elimination Half-life | Primary Route of Elimination | Reference |
| Etoposide | ~50% (dose-dependent) | High | Variable | Renal and metabolic | [3] |
| Teniposide | Not available orally | Very high | Longer than etoposide | Primarily metabolic | [3] |
Visualizations
Caption: Strategies to overcome challenges in PPT derivative bioavailability.
Caption: Experimental workflow for developing nanoparticle-based PPT formulations.
Caption: Apoptotic signaling pathway induced by Picropodophyllotoxin in cancer cells.[19]
References
- 1. Advances in nanoscale carrier-based approaches to reduce toxicity and enhance efficacy of podophyllotoxin – ScienceOpen [scienceopen.com]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and schedule dependency of the podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A natural compound-empowered podophyllotoxin prodrug nanoassembly magnifies efficacy-toxicity benefits in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Reduction-Hypersensitive Podophyllotoxin Prodrug Self-Assembled Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Podophyllotoxin-Loaded Nanostructured Lipid Carriers for Skin Targeting: In Vitro and In Vivo Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with conflicting results in Picropodophyllotoxin studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Picropodophyllotoxin (PPT). It addresses common conflicting results and experimental challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do my IC50 values for PPT differ significantly from published results or between my own experiments?
A1: Variation in IC50 values is a common issue and can be attributed to several factors:
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying sensitivity to PPT. As shown in the data below, IC50 values can range from nanomolar to micromolar concentrations depending on the cell type and its genetic background.
-
Experimental Conditions: Minor variations in experimental protocol can lead to significant differences. Key factors include:
-
Cell Seeding Density: Higher cell densities can sometimes lead to increased resistance to chemotherapeutic agents[1]. It is crucial to maintain consistent seeding densities across experiments.
-
Incubation Time: The duration of PPT exposure will directly impact cell viability. Studies have shown different results at 24, 48, and 72-hour time points[2][3].
-
Culture Medium: Components in the media, such as the percentage of Fetal Bovine Serum (FBS), can influence compound activity, especially if the compound binds to serum proteins[4].
-
-
Assay Method: The method used to assess cell viability (e.g., MTT, XTT, CellTiter-Glo) can yield different results. The metabolic state of the cells can affect the readout of assays like the MTT assay[5].
-
Compound Stability and Handling: PPT should be properly stored, and the final concentration of the solvent (e.g., DMSO) must be consistent and non-toxic to the cells, typically below 0.5%[6].
Q2: The literature is conflicting: Does PPT cause G1 or G2/M cell cycle arrest?
A2: This is a key conflicting finding in PPT research. The observed phase of cell cycle arrest appears to be cell-type dependent.
-
G1 Arrest: Has been reported in human colorectal cancer cells (HCT116)[7][8]. This arrest is associated with the downregulation of cyclin D1, CDK2, and CDK6[7].
-
G2/M Arrest: Has been observed in esophageal squamous cell carcinoma (ESCC) cells[9][10], breast cancer cells[11], and gefitinib-resistant non-small cell lung cancer (NSCLC) cells[12]. This is often linked to the modulation of G2/M regulatory proteins like cyclin B1 and cdc2[9].
Troubleshooting Tip: If you are not observing the expected cell cycle arrest, verify the cell line you are using against the literature. It is also critical to perform a time-course experiment, as the cell cycle distribution can change with prolonged exposure to the compound.
Q3: What is the primary mechanism of action for PPT? I see reports on microtubule disruption and receptor tyrosine kinase inhibition.
A3: The mechanism of action for PPT is multifaceted and may not be mutually exclusive.
-
Primary Mechanism (Apoptosis via ROS): A commonly reported mechanism is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). This leads to the activation of stress-activated protein kinase pathways, specifically JNK and p38 MAPK, culminating in caspase activation and cell death[7][9].
-
Alternative Mechanism (Microtubule Depolymerization): Some studies suggest that PPT can act as a microtubule-destabilizing agent, leading to mitotic arrest and catastrophe. This effect was found to be independent of the IGF-1R signaling pathway, which was previously thought to be a primary target.
-
Context-Specific Mechanism (EGFR/MET Inhibition): In the context of gefitinib-resistant NSCLC, PPT has been shown to dually target and inhibit both EGFR and MET, overcoming drug resistance[12].
The predominant mechanism observed may depend on the specific cancer model and its underlying molecular characteristics.
Data Presentation
Table 1: Comparison of Picropodophyllotoxin (PPT) IC50 Values Across Different Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) |
|---|---|---|---|
| HT29 | Colorectal Carcinoma | 300 - 600 | Not Specified |
| DLD1 | Colorectal Adenocarcinoma | 300 - 600 | Not Specified |
| Caco2 | Colorectal Adenocarcinoma | 300 - 600 | Not Specified |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 150 | 48 |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 320 | 48 |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 150 | 48 |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 260 | 48 |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 240 | 48 |
| HCC827GR | NSCLC (Gefitinib-Resistant) | ~350 | 48 |
Data compiled from multiple sources[3][4][9]. Note that IC50 values are highly dependent on experimental conditions.
Troubleshooting Guides & Visualizations
The following diagrams illustrate common experimental workflows, signaling pathways, and the logical relationships that can lead to conflicting results.
Caption: Troubleshooting workflow for variable IC50 results.
Caption: ROS-mediated apoptosis signaling pathway for PPT.
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Picropodophyllotoxin vs. Podophyllotoxin: A Comparative Guide on Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of picropodophyllotoxin and its epimer, podophyllotoxin. The information presented is based on available experimental data to assist researchers in making informed decisions for future drug development and scientific inquiry.
Executive Summary
Podophyllotoxin and its epimer, picropodophyllotoxin, are naturally occurring lignans with demonstrated anticancer properties. While structurally similar, their mechanisms of action and cytotoxic potency exhibit notable differences. Podophyllotoxin is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[1] Picropodophyllotoxin, while a much weaker inhibitor of tubulin polymerization, induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK/p38 MAPK signaling pathway.
Available data suggests that podophyllotoxin generally exhibits greater cytotoxicity across various cancer cell lines. However, picropodophyllotoxin's distinct mechanism of action may offer advantages in specific contexts, such as in overcoming certain types of drug resistance.
Quantitative Analysis of Anticancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for picropodophyllotoxin and podophyllotoxin in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Picropodophyllotoxin IC50 (nM) | Podophyllotoxin IC50 (nM) | Reference |
| HT29 | Colorectal Carcinoma | 300 - 600 | 300 - 600 | [2] |
| DLD1 | Colorectal Carcinoma | 300 - 600 | 300 - 600 | [2] |
| Caco2 | Colorectal Carcinoma | 300 - 600 | 300 - 600 | [2] |
Note: A direct comparative study with a broad panel of cell lines is limited in the available literature. The data for colorectal cancer cell lines indicates a comparable IC50 range for both compounds under the specific experimental conditions of that study.
Mechanisms of Action
The anticancer effects of picropodophyllotoxin and podophyllotoxin are mediated through distinct signaling pathways.
Picropodophyllotoxin: ROS-Mediated Apoptosis
Picropodophyllotoxin induces programmed cell death by increasing intracellular reactive oxygen species (ROS). This oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to the downstream regulation of apoptosis-related proteins, including members of the Bcl-2 family and caspases, ultimately resulting in cell death. The cell cycle can be arrested in either the G1 or G2/M phase, depending on the cancer cell type.
References
A Comparative Analysis of Picropodophyllotoxin and Classical Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, topoisomerase II inhibitors have long been a cornerstone of chemotherapy. These agents disrupt the DNA replication process in rapidly dividing cancer cells by targeting topoisomerase II, an essential enzyme for resolving DNA topological problems. This guide provides a detailed comparison of Picropodophyllotoxin (PPT) with established topoisomerase II inhibitors such as Etoposide, Doxorubicin, Mitoxantrone, Amsacrine, and Genistein. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, highlighting the unique properties of Picropodophyllotoxin that distinguish it from classical topoisomerase II poisons.
Mechanism of Action: A Tale of Two Pathways
Classical topoisomerase II inhibitors, often referred to as "poisons," act by stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[1][2]
In contrast, evidence suggests that Picropodophyllotoxin, an epimer of the well-known topoisomerase II inhibitor podophyllotoxin, exerts its anticancer effects through alternative mechanisms, independent of direct topoisomerase II inhibition. Studies indicate that PPT's primary modes of action include:
-
Receptor Tyrosine Kinase Inhibition: PPT has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R), epidermal growth factor receptor (EGFR), and mesenchymal-epithelial transition factor (MET).
-
Induction of Oxidative Stress: PPT can induce the generation of reactive oxygen species (ROS), leading to cellular damage and the activation of stress-related signaling pathways.
-
Activation of MAPK Signaling: The accumulation of ROS can trigger the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial mediators of apoptosis and cell cycle arrest.
This fundamental difference in the mechanism of action positions Picropodophyllotoxin as a potentially valuable therapeutic agent, particularly in cancers that have developed resistance to traditional topoisomerase II inhibitors.
Comparative Performance: A Quantitative Overview
To provide a clear comparison of the cytotoxic potential of these compounds, the following tables summarize their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity (IC50) of Picropodophyllotoxin and Other Topoisomerase II Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Picropodophyllotoxin | HCT116 | Colorectal Carcinoma | ~0.3 (48h) |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | ~0.2 (48h) | |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | ~0.25 (48h) | |
| Etoposide | HL-60 | Promyelocytic Leukemia | 0.46 |
| K562 | Chronic Myelogenous Leukemia | 1.8 | |
| MCF-7 | Breast Adenocarcinoma | 10.3 | |
| Doxorubicin | HL-60 | Promyelocytic Leukemia | 0.02 |
| K562 | Chronic Myelogenous Leukemia | 0.08 | |
| MCF-7 | Breast Adenocarcinoma | 0.1 | |
| Mitoxantrone | HL-60 | Promyelocytic Leukemia | 0.008 |
| MCF-7 | Breast Adenocarcinoma | 0.196 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.018 | |
| Amsacrine | HL-60 | Promyelocytic Leukemia | 0.03 |
| K562 | Chronic Myelogenous Leukemia | 0.1 | |
| Genistein | HCT116 | Colorectal Carcinoma | 94.0 |
| MCF-7 | Breast Adenocarcinoma | 73.89 | |
| PC3 | Prostate Adenocarcinoma | 480 (24h) |
Table 2: Topoisomerase II Inhibitory Activity (IC50)
| Compound | IC50 (µM) |
| Etoposide | 78.4[3] |
| Doxorubicin | 2.67[3] |
| Mitoxantrone | 8.5[4] |
| Amsacrine | Not readily available in direct comparison |
| Genistein | 37.5[5] |
| Picropodophyllotoxin | Not reported to be a direct inhibitor |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed protocols for key experimental assays are provided below.
Topoisomerase II Decatenation Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
6x DNA loading dye
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE buffer
Procedure:
-
Prepare the reaction mixture in a final volume of 20 µL containing 1x topoisomerase II assay buffer, 1 mM ATP, and 200 ng of kDNA.
-
Add the test compound at various concentrations. Include a vehicle control (solvent only).
-
Initiate the reaction by adding 1-2 units of purified topoisomerase IIα.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS and proteinase K.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as monomeric circles, while catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
Test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include untreated and vehicle-only controls.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.[6][7][8]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cultured cells treated with test compounds
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1][9]
Signaling Pathways and Molecular Interactions
The distinct mechanisms of action of Picropodophyllotoxin and classical topoisomerase II inhibitors are reflected in the signaling pathways they activate.
Classical Topoisomerase II Inhibitors
The DNA double-strand breaks induced by these inhibitors trigger a robust DNA Damage Response (DDR).
References
- 1. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 6. Structure-activity relationships of podophyllin congeners that inhibit topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing Picropodophyllotoxin's Selectivity for IGF-1R: A Comparative Analysis
A critical evaluation of Picropodophyllotoxin (PPT) reveals a complex pharmacological profile that challenges its initial classification as a specific Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor. While PPT does exhibit activity against the IGF-1R signaling pathway, a growing body of evidence indicates that its potent cytotoxic effects are often mediated by off-target mechanisms, primarily through the disruption of microtubule dynamics. This guide provides a comparative analysis of PPT with other well-established IGF-1R inhibitors, presenting experimental data to elucidate its true targeting specificity.
The Controversy Surrounding Picropodophyllotoxin's Specificity
Initially identified as a promising agent that inhibits IGF-1R phosphorylation and downstream signaling, Picropodophyllotoxin has been the subject of numerous preclinical studies.[1] However, its structural similarity to podophyllotoxin, a known microtubule-destabilizing agent, has led to investigations into its broader mechanism of action. These studies have demonstrated that PPT's effects on cell cycle arrest and apoptosis can occur independently of IGF-1R expression and function.
On-Target Effects: Inhibition of the IGF-1R Pathway
Picropodophyllotoxin has been shown to interfere with the IGF-1R signaling cascade. This is primarily achieved by inhibiting the autophosphorylation of the receptor, which in turn blocks the activation of downstream pro-survival pathways such as the PI3K/Akt and MAPK/Erk pathways. This disruption of IGF-1R signaling can contribute to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway. For instance, in SH-SY5Y neuroblastoma cells, PPT treatment led to the downregulation of IGF1R and its downstream mesenchymal marker, SNAIL, while upregulating the epithelial marker E-cadherin, suggesting a reversal of the epithelial-mesenchymal transition (EMT).[2]
Off-Target Effects: Microtubule Destabilization
A significant body of research now points to microtubule disruption as a primary mechanism of PPT's cytotoxicity. This is a characteristic it shares with its epimer, podophyllotoxin. The cytotoxic activity of PPT has been shown to correlate more strongly with that of known tubulin inhibitors than with specific IGF-1R inhibitors.[3][4] This off-target effect leads to mitotic arrest and apoptosis in a manner that is independent of IGF-1R status. Some studies have shown that PPT has only weak microtubule inhibiting activity in certain experimental settings.[5]
Comparative Analysis with Other IGF-1R Inhibitors
To provide a clearer perspective on PPT's specificity, it is essential to compare its performance with other inhibitors that have a more defined mechanism of action against IGF-1R. Here, we compare PPT with NVP-AEW541 and Linsitinib (OSI-906), two well-characterized small molecule inhibitors of IGF-1R.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, highlighting the differences in their potency against the IGF-1R kinase and their overall cytotoxic effects on cancer cells.
| Inhibitor | Target | IC50 (Kinase Assay) | Cell Proliferation IC50 | Cell Line(s) |
| Picropodophyllotoxin (PPT) | IGF-1R (disputed) | ~1 nM (reported) | 0.501 µM | SH-SY5Y[2] |
| EGFR & MET | Not specified | 0.1-0.4 µM (viability) | HCC827GR[6] | |
| NVP-AEW541 | IGF-1R | 150 nM[7][8] | 1 µM | MCF-7[9] |
| InsR | 140 nM[7][8] | ~7 µM | Other breast cancer lines[9] | |
| Linsitinib (OSI-906) | IGF-1R | 35 nM[10][11][12] | 0.021 - 0.810 µM | Various |
| InsR | 75 nM[10][11][12] |
Note: The reported IC50 of PPT for IGF-1R is based on initial studies and is contested by later findings that suggest indirect effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.
Caption: IGF-1R signaling pathway and points of inhibition.
Caption: Experimental workflow for validating targeting specificity.
Detailed Experimental Protocols
Western Blot for IGF-1R Phosphorylation
-
Cell Lysis: Culture cells to 70-80% confluency and treat with inhibitors at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IGF-1R (Tyr1135/1136) and total IGF-1R overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (PPT, NVP-AEW541, etc.) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
siRNA Knockdown of IGF-1R
-
Transfection: Seed cells to be 50-60% confluent on the day of transfection. Transfect cells with IGF-1R specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify IGF-1R knockdown by Western blot or qRT-PCR.
-
Functional Assays: Use the remaining cells for functional assays, such as cell viability or apoptosis assays, following treatment with the inhibitor of interest.
Conclusion
The evidence strongly suggests that Picropodophyllotoxin is not a specific inhibitor of IGF-1R. Its potent cytotoxic effects are largely attributable to its off-target activity as a microtubule-destabilizing agent. In contrast, inhibitors like NVP-AEW541 and Linsitinib (OSI-906) demonstrate a more defined mechanism of action with clear inhibition of the IGF-1R kinase and its downstream signaling pathways. For researchers investigating the role of IGF-1R in cancer biology and drug development, it is crucial to utilize inhibitors with well-validated specificity. While PPT may have therapeutic potential, it should be categorized as a microtubule inhibitor with some activity against the IGF-1R pathway, rather than a specific IGF-1R targeting agent.
References
- 1. Picropodophyllotoxin, IGF-1R inhibitor (CAS 477-47-4) | Abcam [abcam.com]
- 2. Picropodophyllotoxin alters EMT in neuroblastoma via inhibition of surface receptors IGF1R and ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Picropodophyllotoxin: A Comparative Analysis of Cross-Resistance in Chemotherapy
For researchers, scientists, and drug development professionals, understanding the landscape of chemoresistance is paramount. This guide provides a comparative analysis of Picropodophyllotoxin (PPP) and its cross-resistance profile with other chemotherapeutic agents. Supported by experimental data, this document delves into the mechanisms of action and resistance, offering insights for future research and drug development strategies.
Quantitative Analysis of Drug Sensitivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Picropodophyllotoxin and other chemotherapeutics in various cancer cell lines, including those with acquired resistance to standard treatments. This data provides a quantitative comparison of drug efficacy.
Table 1: Comparative IC50 Values of Picropodophyllotoxin and Other Chemotherapeutics in Gefitinib-Resistant Non-Small Cell Lung Cancer (NSCLC) Cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Picropodophyllotoxin (PPT) | HCC827GR (Gefitinib-Resistant) | ~0.4 (at 48h) | [1][2] |
| Gefitinib | HCC827GR (Gefitinib-Resistant) | >10 | |
| Savolitinib (MET inhibitor) | HCC827GR (Gefitinib-Resistant) | ~0.01 | |
| Gefitinib + Savolitinib | HCC827GR (Gefitinib-Resistant) | Synergistic effect |
Note: The HCC827GR cell line exhibits resistance to Gefitinib, an EGFR inhibitor, primarily through MET amplification.[1]
Table 2: Comparative IC50 Values of Picropodophyllotoxin and Other Chemotherapeutics in Pemetrexed-Resistant Malignant Pleural Mesothelioma (MPM) Cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Picropodophyllotoxin (PPP) | H2452/PEM (Pemetrexed-Resistant) | Effective in low µM range | |
| Pemetrexed | H2452/PEM (Pemetrexed-Resistant) | High resistance | |
| Vinorelbine | H2452/PEM (Pemetrexed-Resistant) | Effective | |
| PPP + Vinorelbine | H2452/PEM (Pemetrexed-Resistant) | Synergistic effect |
Table 3: IC50 Values of Podophyllotoxin Analogues in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Podophyllotoxin | DLD1 (Colorectal Cancer) | 300-600 | [3] |
| Picropodophyllotoxin | DLD1 (Colorectal Cancer) | 300-600 | [3] |
| Deoxypodophyllotoxin | DLD1 (Colorectal Cancer) | 56.1 | [3] |
| Podophyllotoxin | Caco2 (Colorectal Cancer) | 300-600 | [3] |
| Picropodophyllotoxin | Caco2 (Colorectal Cancer) | 300-600 | [3] |
| Deoxypodophyllotoxin | Caco2 (Colorectal Cancer) | 56.1 | [3] |
| Podophyllotoxin | HT29 (Colorectal Cancer) | 300-600 | [3] |
| Picropodophyllotoxin | HT29 (Colorectal Cancer) | 300-600 | [3] |
| Deoxypodophyllotoxin | HT29 (Colorectal Cancer) | 56.1 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the cross-resistance studies of Picropodophyllotoxin.
Establishment of Drug-Resistant Cancer Cell Lines
This protocol outlines a general method for developing drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent.[4][5][6][7]
-
Initial Seeding: Plate the parental cancer cell line at a suitable density in a culture flask.
-
Initial Drug Exposure: After 24 hours, introduce the chemotherapeutic agent at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Culture the cells in the presence of the drug. Once the cells reach 80-90% confluency and exhibit a stable growth rate, subculture them and increase the drug concentration by 1.5 to 2-fold.
-
Monitoring and Maintenance: Repeat the dose escalation process over several months. The resistant phenotype should be periodically verified by comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve cell stocks for future use.
-
Stabilization: Once the desired level of resistance is achieved, the cell line can be maintained in a culture medium containing a maintenance dose of the drug.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with serial dilutions of the test compounds (e.g., Picropodophyllotoxin, other chemotherapeutics) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Picropodophyllotoxin exhibits a multifaceted mechanism of action that allows it to overcome resistance to other chemotherapeutics. A key aspect is its ability to target multiple signaling pathways involved in cell survival, proliferation, and drug resistance.
Dual Inhibition of EGFR and MET in Gefitinib-Resistant NSCLC
In non-small cell lung cancer (NSCLC) cells that have developed resistance to the EGFR inhibitor gefitinib, a common mechanism is the amplification of the MET proto-oncogene.[1] This leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, independent of EGFR. Picropodophyllotoxin has been shown to inhibit both EGFR and MET kinase activity, effectively cutting off these survival signals and inducing apoptosis in gefitinib-resistant cells.[1][2][12][13]
Caption: PPP overcomes gefitinib resistance by inhibiting both EGFR and MET signaling.
IGF-1R Signaling and Cross-Talk
The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway is another critical player in cancer cell proliferation, survival, and the development of drug resistance.[14][15][16][17][18] There is significant crosstalk between the IGF-1R pathway and other receptor tyrosine kinases, including EGFR and MET.[14][15][18] This crosstalk can provide bypass signaling routes when one pathway is inhibited, leading to chemoresistance. Picropodophyllotoxin was initially identified as a selective inhibitor of IGF-1R, and this activity contributes to its anti-cancer effects and its ability to overcome resistance mediated by this pathway.
Caption: PPP targets the IGF-1R signaling pathway, a key driver of chemoresistance.
Induction of Apoptosis
Picropodophyllotoxin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including those resistant to other drugs.[19][20][21] This is often mediated through the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, such as JNK and p38 MAPK.[19][20][21] This pro-apoptotic activity is a crucial component of its anti-cancer efficacy and its ability to overcome resistance mechanisms that rely on the inhibition of apoptosis.
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for conducting a cross-resistance study to evaluate the efficacy of a new compound like Picropodophyllotoxin against drug-resistant cancer cells.
Caption: A typical workflow for assessing the cross-resistance profile of a novel compound.
References
- 1. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. [PDF] Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET | Semantic Scholar [semanticscholar.org]
- 13. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crosstalk between IGF-1R and other tumor promoting pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. oncotarget.com [oncotarget.com]
- 18. The impact of MET, IGF-1, IGF1R expression and EGFR mutations on survival of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Confirming the Role of Reactive Oxygen Species in Picropodophyllotoxin-Mediated Apoptosis
A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise mechanisms of action of potential therapeutic agents is paramount. Picropodophyllotoxin (PPT), a naturally occurring epimer of podophyllotoxin, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. Emerging evidence strongly suggests that the generation of Reactive Oxygen Species (ROS) is a critical upstream event in PPT-mediated programmed cell death. This guide provides a comprehensive comparison of PPT's performance with its close analog, podophyllotoxin (PT), and delves into the experimental data and protocols that substantiate the pivotal role of ROS in its apoptotic activity.
Data Presentation: Quantitative Analysis of PPT-Induced Apoptosis and ROS Production
The following tables summarize key quantitative data from studies on human colorectal carcinoma (HCT116) and esophageal squamous cell carcinoma (KYSE 30 and KYSE 450) cell lines, demonstrating the dose-dependent effects of Picropodophyllotoxin (PPT) on apoptosis and ROS generation.
| Cell Line | PPT Concentration (µM) | Total Apoptotic Cells (%)[1] |
| HCT116 | 0 (Control) | 5.53 ± 0.26 |
| 0.1 | 8.92 ± 0.97 | |
| 0.2 | 39.63 ± 3.00 | |
| 0.3 | 59.82 ± 2.89 |
Table 1: Dose-Dependent Induction of Apoptosis by PPT in HCT116 Cells. Data represents the percentage of total apoptotic cells as determined by Annexin V/7-AAD staining after 48 hours of treatment.
| Cell Line | PPT Concentration (µM) | ROS Positive Cells (%)[1] |
| HCT116 | 0 (Control) | Not specified |
| 0.1 | Significantly Increased | |
| 0.2 | Significantly Increased | |
| 0.3 | Significantly Increased |
Table 2: Dose-Dependent Generation of ROS by PPT in HCT116 Cells. ROS levels were measured by flow cytometry, showing a significant increase with PPT treatment.
| Cell Line | Treatment | Cell Viability (%)[1] |
| HCT116 | Control | 100 |
| PPT (0.3 µM) | ~40 | |
| PPT (0.3 µM) + NAC (4 mM) | ~65 |
Table 3: Attenuation of PPT-Induced Cell Death by the ROS Scavenger N-Acetylcysteine (NAC). Pre-treatment with NAC significantly rescued HCT116 cells from PPT-induced apoptosis, confirming the mediatory role of ROS.[1]
| Cell Line | Treatment | Total Apoptotic Cells (%)[2] |
| KYSE 450 | DMSO (Control) | 4.22 ± 0.29 |
| PPT (0.2 µM) | 16.85 ± 1.11 | |
| PPT (0.3 µM) | 43.78 ± 2.13 | |
| PPT (0.4 µM) | 72.76 ± 0.62 |
Table 4: Dose-Dependent Induction of Apoptosis by PPT in KYSE 450 Esophageal Cancer Cells. Data illustrates the potent apoptotic effect of PPT in a different cancer cell line.
| Cell Line | Treatment | Total Depolarized Cells (Loss of MMP) (%)[3] |
| HCT116 | Control | 6.03 ± 0.30 |
| Podophyllotoxin (PT) (0.1 µM) | 7.28 ± 0.28 | |
| Podophyllotoxin (PT) (0.2 µM) | 26.00 ± 0.72 | |
| Podophyllotoxin (PT) (0.3 µM) | 44.65 ± 1.01 |
Table 5: Comparative Effect of Podophyllotoxin (PT) on Mitochondrial Membrane Potential (MMP) in HCT116 Cells. This data on PPT's epimer provides a benchmark for its pro-apoptotic efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Detection of Reactive Oxygen Species (ROS) by Flow Cytometry using DCFDA/H2DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe, to detect intracellular ROS.
Materials:
-
H2DCFDA (10 mM stock in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate and culture until they reach 70-90% confluency. Treat cells with Picropodophyllotoxin (PPT) at desired concentrations for the specified duration. Include positive (e.g., H₂O₂) and negative (untreated) controls.
-
Staining:
-
Prepare a 0.1 µM working solution of H2DCFDA in pre-warmed DPBS.
-
Harvest cells by trypsinization and centrifuge at 130 x g for 5 minutes.
-
Resuspend the cell pellet in the H2DCFDA working solution at a density of 1 x 10⁶ cells/mL.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the stained cells at 130 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in pre-warmed DPBS.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the emission at approximately 535 nm.
-
Apoptosis Assay using Annexin V and 7-AAD Staining
This protocol details the detection of apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and 7-aminoactinomycin D (7-AAD), a viability dye that is excluded from live cells.
Materials:
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with PPT as described in the ROS detection protocol.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the medium.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the detection of key proteins involved in the apoptotic signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of PPT-mediated apoptosis and a typical experimental workflow.
Caption: Proposed signaling pathway of PPT-induced apoptosis.
Caption: General experimental workflow for investigating PPT-mediated apoptosis.
References
- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways [mdpi.com]
- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Picropodophyllotoxin's Dual Strike on EGFR and MET in Cancer Therapy
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple oncogenic pathways is a promising strategy to overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive comparison of Picropodophyllotoxin (PPP) and its dual-targeting capabilities against two pivotal receptor tyrosine kinases, EGFR and MET, implicated in various malignancies. This analysis is supported by experimental data and detailed protocols for key validation assays, offering a valuable resource for researchers, scientists, and professionals in drug development.
The Crosstalk of EGFR and MET: A Rationale for Dual Targeting
The Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET) are key players in cell signaling pathways that govern cell growth, proliferation, and survival. In many cancers, the aberrant activation of these receptors, either through mutations or overexpression, drives tumor progression. Furthermore, a significant body of evidence points to a complex crosstalk between EGFR and MET signaling pathways. Activation of one receptor can lead to the transactivation of the other, and MET amplification is a known mechanism of resistance to EGFR-targeted therapies. This intricate interplay underscores the therapeutic potential of dual inhibitors that can simultaneously block both pathways.
Picropodophyllotoxin: A Dual Inhibitor of EGFR and MET
Recent studies have identified Picropodophyllotoxin (PPP), a natural compound derived from the roots of Podophyllum hexandrum, as a potent dual inhibitor of both EGFR and MET kinase activity.[1] This dual-targeting action positions PPP as a promising candidate for overcoming resistance to single-target EGFR inhibitors.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of Picropodophyllotoxin against EGFR and MET, alongside a comparison with established single-target and other dual-target inhibitors.
| Inhibitor | Target(s) | IC50 / % Inhibition | Cell Line / Assay Conditions |
| Picropodophyllotoxin (PPP) | EGFR | 50.2% inhibition at 0.4 µM | In vitro ADP-Glo kinase assay[1] |
| MET | 73.0% inhibition at 0.4 µM | In vitro ADP-Glo kinase assay[1] | |
| Gefitinib | EGFR | IC50: 33 nM | Cell-free assay[2] |
| IC50: 13.06 nM | HCC827 cells | ||
| Savolitinib | MET | IC50: 5 nM | Cell-free assay |
| Crizotinib | MET, ALK, ROS1 | IC50: <200 nM (for MET) | Gastric cancer cell lines[3] |
| Capmatinib | MET | IC50: 0.13 nM | Cell-free assay[2][4] |
| IC50: ~1 nM (cellular) | [5] | ||
| Compound H-22 | EGFR, MET | IC50: 64.8 nM (EGFRwt), 305.4 nM (EGFR L858R/T790M), 137.4 nM (MET) | Kinase assays[6] |
Note: IC50 values and percentage inhibition can vary depending on the specific assay conditions, such as ATP concentration and the cell line used. The data presented here is for comparative purposes.
Experimental Validation of Dual-Targeting Activity
The dual-targeting mechanism of Picropodophyllotoxin has been validated through several key experiments. Below are detailed protocols for these assays, providing a framework for researchers to independently verify these findings.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To quantify the inhibition of EGFR and MET kinase activity by Picropodophyllotoxin.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified recombinant EGFR or MET enzyme with the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of Picropodophyllotoxin (or control inhibitors) to the wells. Include a DMSO control.
-
Initiation of Reaction: Add a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Pull-Down Assay
This technique is used to confirm the physical interaction between a compound and its target protein(s).
Objective: To demonstrate the direct binding of Picropodophyllotoxin to EGFR and MET.
Protocol:
-
Preparation of Affinity Beads: Covalently link Picropodophyllotoxin to Sepharose beads to create PPP-conjugated beads. Use unconjugated Sepharose beads as a negative control.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., HCC827GR, a gefitinib-resistant NSCLC cell line with MET amplification).
-
Incubation: Incubate the cell lysate with the PPP-conjugated beads and the control beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against EGFR and MET to detect the presence of the target proteins.
Western Blot Analysis
This method is used to detect changes in the phosphorylation status of target proteins and their downstream effectors, indicating inhibition of their activity in a cellular context.
Objective: To assess the effect of Picropodophyllotoxin on the phosphorylation of EGFR, MET, and their downstream signaling proteins (e.g., Akt, ERK).
Protocol:
-
Cell Treatment: Culture a relevant cancer cell line to 70-80% confluency and treat with various concentrations of Picropodophyllotoxin for a specified duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated MET (p-MET), total MET, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the inhibitory effect of the compound.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: EGFR and MET signaling pathways and their inhibition by Picropodophyllotoxin.
Caption: A streamlined workflow for the in vitro kinase assay.
Caption: Workflow for validating the binding of Picropodophyllotoxin to EGFR and MET.
Conclusion
The experimental evidence strongly supports the dual-targeting of EGFR and MET by Picropodophyllotoxin. Its ability to inhibit both kinases at concentrations that also reduce the viability of cancer cells, particularly those resistant to single-agent EGFR inhibitors, highlights its therapeutic potential. The provided comparative data and detailed experimental protocols offer a solid foundation for further investigation into the clinical utility of PPP and other dual EGFR/MET inhibitors in oncology. This guide serves as a valuable tool for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling G2/M Arrest: A Comparative Guide to Picropodophyllotoxin and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Picropodophyllotoxin (PPP) and other microtubule-targeting agents in inducing G2/M phase cell cycle arrest. Supported by experimental data, this document delves into the efficacy and mechanisms of these compounds, offering a comprehensive resource for cancer research and drug discovery.
Picropodophyllotoxin, a key active compound derived from the roots of Podophyllum hexandrum, has demonstrated significant anti-cancer properties by inducing cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This guide compares the performance of PPP with other well-established G2/M inhibitors, providing a clear overview of their relative potencies and mechanisms of action.
Comparative Efficacy in Inducing G2/M Phase Arrest
The following table summarizes quantitative data from various studies, showcasing the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with Picropodophyllotoxin and other microtubule-targeting agents. It is important to note that experimental conditions such as cell line, drug concentration, and treatment duration vary across studies, which may influence the observed efficacy.
| Compound | Cell Line | Concentration | Treatment Duration | % of Cells in G2/M Phase (Treated vs. Control) | Reference |
| Picropodophyllotoxin (PPP) | KYSE 30 (Esophageal) | 0.4 µM | 48 h | ~60% vs. ~25% | [1] |
| KYSE 450 (Esophageal) | 0.4 µM | 48 h | ~55% vs. ~20% | [1] | |
| HCC827GR (Lung) | 0.4 µM | 48 h | 48.6% vs. 30.0% | [2] | |
| 231Br (Breast) | 1 µg/mL | 48 h | Increased by 86% | [3] | |
| BT474Br3 (Breast) | 1 µg/mL | 48 h | Increased by 35% | [3] | |
| Podophyllotoxin | KYSE 30 (Esophageal) | 0.4 µM | 48 h | Not specified, but significant increase | [4] |
| KYSE 450 (Esophageal) | 0.4 µM | 48 h | Not specified, but significant increase | [4] | |
| Deoxypodophyllotoxin | SGC-7901 (Gastric) | Not specified | Not specified | Time and dose-dependent increase | [5] |
| Colchicine | MCF-7 (Breast) | 100 µg/ml | Not specified | 80.00% vs. 62.98% | [6] |
| Nocodazole | H9 (hPSCs) | 1 µg/ml | 16 h | ~80% vs. ~20% (G2/M) | [7] |
| Paclitaxel | CHMm (Canine Mammary) | 1 µM | 24 h | Significant increase | [8] |
| AGS (Gastric) | Not specified | 24h, 48h | Dose-dependent increase | [9] |
Signaling Pathways and Mechanisms of Action
Picropodophyllotoxin primarily induces G2/M arrest through the disruption of microtubule dynamics. However, its mechanism is multifaceted, involving the modulation of several signaling pathways.
Experimental Protocols
Accurate confirmation of G2/M phase cell cycle arrest is crucial. The following are detailed methodologies for key experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
References
- 1. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Enrichment of G2/M cell cycle phase in human pluripotent stem cells enhances HDR-mediated gene repair with customizable endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Picropodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Picropodophyllotoxin, a potent cytotoxic compound. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Picropodophyllotoxin is classified as a hazardous substance with the following risk profile.[1][2][3] Strict adherence to PPE protocols is mandatory to prevent exposure.
Hazard Classification Summary
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[2] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator with P2 (EN 143) cartridges.[3] | Essential for handling the powdered form to prevent inhalation of airborne particles. |
| Protective Clothing | A disposable, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Preparation
All handling of Picropodophyllotoxin, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet to minimize inhalation exposure.[2]
Step-by-Step Handling Procedure:
-
Preparation of Workspace:
-
Designate a specific area for handling Picropodophyllotoxin.
-
Cover the work surface with a plastic-backed absorbent pad.[2]
-
Ensure a cytotoxic spill kit is readily accessible.
-
-
Donning PPE:
-
Follow the proper sequence for donning PPE: gown, respirator, eye/face protection, and then two pairs of gloves.
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution of the powdered compound within the containment of a chemical fume hood.
-
Use anti-static weighing paper and tools to minimize powder dispersal.
-
To reconstitute, slowly add the solvent down the side of the vial to avoid aerosolization. Picropodophyllotoxin is soluble in DMSO.[3]
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces, equipment, and external containers with a deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) after each use.
-
Dispose of all contaminated materials as cytotoxic waste.
-
Disposal Plan: Segregation and Waste Management
Proper segregation and disposal of Picropodophyllotoxin waste are crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic waste.[4]
Waste Segregation and Disposal Protocol
| Waste Type | Description | Container | Disposal Procedure |
| Bulk Cytotoxic Waste | Unused or expired Picropodophyllotoxin, heavily contaminated items. | Black RCRA-approved hazardous waste container.[5] | Label as "Hazardous Waste - Cytotoxic" and arrange for pickup by Environmental Health and Safety (EHS). |
| Trace Cytotoxic Waste | Empty vials, used PPE, contaminated labware (pipette tips, etc.). | Yellow chemotherapy waste container.[5] | Seal the container when three-quarters full and place it in a designated biohazard waste box for collection. |
| Sharps Waste | Needles and syringes used for administering Picropodophyllotoxin solutions. | Red sharps container specifically for cytotoxic sharps.[4] | Do not recap needles. Place the entire syringe and needle into the container. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material from a cytotoxic spill kit. Decontaminate the area with a bleach solution. Dispose of all cleanup materials as bulk cytotoxic waste. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol provides a general framework for evaluating the cytotoxic effects of Picropodophyllotoxin on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Picropodophyllotoxin
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Picropodophyllotoxin:
-
Prepare a stock solution of Picropodophyllotoxin in DMSO.
-
Create a serial dilution of Picropodophyllotoxin in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Picropodophyllotoxin. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualization of Biological Pathway
Picropodophyllotoxin is a known inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This inhibition ultimately leads to cell cycle arrest and apoptosis.
Caption: IGF-1R signaling pathway inhibition by Picropodophyllotoxin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
